WWL113
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIPHDGVCFVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Target of WWL113: A Technical Guide to its Identification and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the identification and validation of the protein targets of WWL113, a small molecule inhibitor with significant potential in metabolic disease research. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and findings related to this compound.
Executive Summary
This compound is a selective, orally active inhibitor of carboxylesterase 3 (Ces3, also known as Ces1d) and Ces1f in mice, and its human ortholog, carboxylesterase 1 (CES1).[1][2][3] The identification of these serine hydrolases as the primary targets of this compound was accomplished through a combination of phenotypic screening and advanced chemical proteomics techniques, specifically activity-based protein profiling (ABPP).[1] this compound exhibits potent inhibitory activity with IC50 values of approximately 120 nM for Ces3 and 100 nM for Ces1f.[4][5][6] Inhibition of these enzymes by this compound leads to significant downstream effects, including the promotion of adipogenesis, improvement in features of metabolic syndrome, and modulation of inflammatory signaling pathways.[1][5][7]
Target Protein Identification
The discovery of Ces3 and Ces1f as the molecular targets of this compound was a result of a systematic investigation that began with a phenotypic screen to identify small molecules promoting adipocyte differentiation and lipid accumulation.[1]
Initial Screening and Hit Identification
Initial screening of a library of carbamates in 10T1/2 preadipocytes identified several compounds that promoted fat cell formation.[1] Among these, this compound was selected for its apparent specificity for a ~60-kDa serine hydrolase activity that was highly induced during adipocyte differentiation.[1][2] A structurally related urea (B33335) derivative, WWL113U, which is impaired in its ability to inhibit serine hydrolases, served as a negative control and did not promote adipogenesis, confirming the specificity of the carbamate (B1207046) warhead in this compound for its biological activity.[1][2]
Activity-Based Protein Profiling (ABPP)
The primary method for identifying the specific enzymatic target of this compound was Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and identification.
Competitive ABPP was employed to confirm that this compound selectively targets the ~60-kDa serine hydrolase. In this approach, 10T1/2 adipocyte proteomes were pre-incubated with this compound before being treated with a broad-spectrum serine hydrolase probe. The results demonstrated that this compound blocked the labeling of the ~60-kDa protein by the probe, indicating direct and competitive binding.[1][2]
ABPP-MudPIT (Multidimensional Protein Identification Technology) was then used for the definitive identification of the target protein. This gel-free quantitative proteomics approach identified the ~60-kDa protein as mouse carboxylesterase 3 (Ces3) and the closely related Ces1f.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound's inhibitory activity and its effects on various metabolic and gene expression parameters.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 Value |
| Mouse Ces3 | ~120 nM |
| Mouse Ces1f | ~100 nM |
| Human CES1 | ~50 nM |
Data sourced from multiple references.[3][4][5][6]
Table 2: In Vivo Effects of this compound in a Mouse Model of Metabolic Syndrome
| Parameter | Observation |
| Body Weight Gain | Reduced |
| Glucose Tolerance | Enhanced |
| Fasted Glucose | Lowered |
| Non-esterified Free Fatty Acids (NEFAs) | Lowered |
| Triglycerides (TGs) | Lowered |
| Total Cholesterol | Lowered |
This compound was administered orally at 30 mg/kg once a day.[4][5][8]
Table 3: Effect of this compound on Thermogenic Gene Expression in Brown Adipocytes
| Gene | Effect |
| UCP1 | Increased mRNA and protein expression |
| PGC-1α | Increased mRNA expression |
| DIO2 | Increased mRNA expression |
These effects are mediated through the PPARα signaling pathway.[2][7]
Signaling Pathways Modulated by this compound
The inhibition of Ces3/CES1 by this compound has been shown to impact at least two key signaling pathways: the PPARα pathway involved in thermogenesis and lipid metabolism, and inflammatory pathways related to prostaglandin (B15479496) metabolism.
PPARα Signaling Pathway
This compound treatment leads to an increase in the mRNA levels of Uncoupling Protein 1 (UCP1) and other thermogenic genes such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Deiodinase 2 (DIO2) in brown adipose tissue (BAT).[2][7] This effect is mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. The inhibition of Ces3/CES1 likely leads to the accumulation of an endogenous ligand for PPARα, which in turn activates the transcription of these target genes, leading to increased energy expenditure.
Modulation of Inflammatory Signaling
CES1 is involved in the metabolism of prostaglandin glyceryl esters (PG-Gs), such as PGE2-G.[9][10][11] By inhibiting CES1, this compound can block the hydrolysis of these esters. This has a dual effect on inflammatory signaling. The breakdown of anti-inflammatory PG-Gs is prevented, thus potentiating their beneficial effects. Conversely, the formation of pro-inflammatory prostaglandins (B1171923) from their glyceryl ester precursors is reduced.[9][10] For instance, this compound has been shown to have a partial inhibitory effect on the buildup of the pro-inflammatory molecule PGE2.[4][5] This modulation of prostaglandin metabolism suggests a role for this compound in attenuating inflammation.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 10. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of WWL113: A Targeted Inhibitor of Carboxylesterases with Therapeutic Potential in Metabolic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WWL113 is a potent and selective small-molecule inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) in mice and its human ortholog, carboxylesterase 1 (CES1).[1][2] Discovered through a phenotypic screen for compounds promoting adipogenesis, this compound has emerged as a valuable chemical probe for studying the role of Ces3/CES1 in lipid metabolism and as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Discovery and Target Identification
This compound was identified from a library of carbamate-containing compounds in a phenotypic screen designed to find molecules that promote the differentiation of preadipocytes into mature adipocytes.[1] The compound was observed to induce lipid accumulation in 10T1/2 cells.[1] Subsequent target identification was achieved using a competitive activity-based protein profiling (ABPP) approach.[1] This powerful technique revealed that this compound selectively targets a ~60-kDa serine hydrolase that is highly expressed during adipocyte differentiation.[1] Further proteomic analysis identified the specific molecular targets as carboxylesterase 3 (Ces3, also known as Ces1d) and the closely related Ces1f in mice.[1][4] The human ortholog of Ces3, CES1, was also confirmed as a target of this compound.[3]
Chemical Synthesis
While the seminal publication by Dominguez et al. in Nature Chemical Biology (2014) describes the discovery and characterization of this compound, a detailed, step-by-step chemical synthesis protocol is not provided in the main text or readily available in the public domain.[1] However, the chemical structure and systematic name are well-defined.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4'-[[[Methyl[[3-(4-pyridinyl)phenyl]methyl]amino]carbonyl]oxy]-[1,1'-biphenyl]-4-carboxylic acid ethyl ester | [5] |
| CAS Number | 947669-86-5 | [4][5] |
| Molecular Formula | C₂₉H₂₆N₂O₄ | [3][5] |
| Molecular Weight | 466.53 g/mol | [5][6] |
| Purity | ≥98% or ≥99% (HPLC) | [3][5] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (up to 50 mM) and DMF (25 mg/ml). Poorly soluble in ethanol (B145695) and PBS. | [2][3][6] |
Mechanism of Action and Biological Activity
This compound is a mechanism-based inhibitor that covalently modifies the catalytic serine residue within the active site of its target carboxylesterases. This irreversible inhibition leads to the inactivation of the enzyme's hydrolytic activity. The primary targets, Ces3 and CES1, are involved in the hydrolysis of triglycerides and other esters, playing a role in lipid metabolism and energy homeostasis.[3]
In Vitro Activity
This compound demonstrates high potency and selectivity for its target enzymes. The inhibitory activity has been quantified through various assays, with IC₅₀ values in the nanomolar range.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value | Assay System | Reference(s) |
| Mouse Ces3 | ~100 nM (120 nM) | Recombinantly expressed enzyme | [4][7] |
| Mouse Ces1f | ~100 nM | Recombinantly expressed enzyme | [4][7] |
| Human CES1 | ~50 nM | Substrate hydrolysis assay | [2][3] |
| Mouse ABHD6 | Inhibition noted | Recombinantly expressed enzyme | [5][8] |
This compound exhibits minimal activity against a broader panel of other serine hydrolases, highlighting its selectivity.[5] A structurally similar urea (B33335) derivative, WWL113U, in which the carbamate (B1207046) linkage is replaced, serves as a negative control as it does not inhibit the target enzymes.[1]
In Vivo Efficacy
In animal models, this compound has shown significant therapeutic potential for metabolic diseases. Oral administration of this compound to diet-induced obese mice and diabetic db/db mice resulted in a number of beneficial effects.
Table 3: In Vivo Effects of this compound in Mouse Models
| Parameter | Effect | Animal Model | Dosing Regimen | Reference(s) |
| Weight Gain | Reduced | Diet-induced obese mice & db/db mice | 30 mg/kg, orally, once daily | [4][5] |
| Glucose Tolerance | Enhanced | db/db mice | 30 mg/kg, orally, once daily for 3 weeks | [3][4] |
| Fasted Glucose | Lowered | db/db mice | 30 mg/kg, orally, once daily for 3 weeks | [3][4] |
| Plasma NEFAs | Lowered | db/db mice | 30 mg/kg, orally, once daily for 3 weeks | [4] |
| Plasma Triglycerides | Lowered | db/db mice | 30 mg/kg, orally, once daily for 3 weeks | [4] |
| Total Cholesterol | Lowered | db/db mice | 30 mg/kg, orally, once daily for 3 weeks | [4] |
These findings suggest that inhibition of Ces3/CES1 by this compound can ameliorate key features of the metabolic syndrome.[3][4]
Signaling Pathways and Cellular Effects
The inhibition of Ces3/CES1 by this compound leads to a cascade of downstream cellular and systemic effects. By blocking the hydrolysis of triglycerides in adipocytes, this compound reduces the release of free fatty acids into circulation, a process known as basal lipolysis.[3] This reduction in fatty acid efflux is thought to contribute to the observed improvements in insulin (B600854) sensitivity and glucose homeostasis.[4]
Furthermore, this compound treatment has been shown to increase the expression of UCP1 and other thermogenic genes in brown adipose tissue (BAT) through the PPARα signaling pathway.[1]
Caption: this compound inhibits CES1/Ces3, reducing basal lipolysis.
Experimental Protocols
This section outlines the key experimental methodologies used in the discovery and characterization of this compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify the targets of small-molecule inhibitors within a complex proteome.
Caption: Workflow for competitive ABPP to identify this compound targets.
Protocol:
-
Adipocyte proteomes are pre-incubated with either this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[1][9]
-
A broad-spectrum serine hydrolase activity-based probe, such as a fluorophore-tagged fluorophosphonate (e.g., FP-rhodamine), is then added to the proteomes.[1]
-
The probe covalently labels the active site of serine hydrolases that were not inhibited by this compound.
-
The labeled proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the probe-labeled proteins.
-
The protein band that disappears or shows a significant reduction in intensity in the this compound-treated sample compared to the control represents the target of this compound.[1]
In Vitro Carboxylesterase Inhibition Assay
The potency of this compound against recombinant or cellular CES1 is determined using a substrate hydrolysis assay.[10]
Protocol:
-
Recombinant human CES1 enzyme or cell lysates containing CES1 are aliquoted into a 96-well plate.[3]
-
This compound is added at various concentrations to create a dose-response curve.
-
The enzyme-inhibitor mixture is pre-incubated for a set time (e.g., 15-30 minutes) at 37°C.[10][9]
-
A chromogenic substrate, such as p-nitrophenyl valerate (B167501) (p-NPV), is added to initiate the reaction.[10]
-
The hydrolysis of the substrate, which results in a color change, is monitored over time using a spectrophotometer at 405 nm.[9]
-
The rate of hydrolysis is calculated, and the IC₅₀ value for this compound is determined by plotting the percent inhibition against the inhibitor concentration.[10]
Conclusion and Future Directions
This compound is a landmark discovery that has significantly advanced our understanding of the role of carboxylesterases in metabolic health and disease. Its high potency and selectivity make it an invaluable tool for chemical biology and a promising lead compound for the development of novel therapeutics for obesity and type 2 diabetes. Future research will likely focus on elucidating the full spectrum of its physiological effects, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in clinical settings. The lack of a publicly available, detailed synthesis protocol remains a limitation for broader academic research, and its publication would be of great benefit to the scientific community.
References
- 1. Synthesis of new carboxylesterase inhibitors and evaluation of potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WWL 113 (CAS 947669-86-5): R&D Systems [rndsystems.com]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism [ouci.dntb.gov.ua]
- 10. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Carboxylesterase Inhibitor WWL113: A Technical Overview of its Impact on Triglyceride Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WWL113 is a potent and selective inhibitor of carboxylesterase 3 (Ces3) in mice and its human ortholog, carboxylesterase 1 (CES1). These enzymes play a critical role in the hydrolysis of triglycerides in adipose tissue and the assembly of very-low-density lipoproteins (VLDL) in the liver. By inhibiting Ces3/CES1, this compound effectively modulates lipid metabolism, leading to significant improvements in metabolic profiles in preclinical models of obesity and type 2 diabetes. This document provides a comprehensive technical guide on the effects of this compound on triglyceride metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action of this compound
This compound is a selective and orally active inhibitor of the serine hydrolases Ces3 and its functionally related isoform Ces1f, with IC50 values of 120 nM and 100 nM, respectively.[1] It also effectively inhibits the human ortholog CES1 with an IC50 of approximately 50 nM.[2] These carboxylesterases are predominantly located in the endoplasmic reticulum of adipocytes and hepatocytes and are key players in lipid mobilization.[1]
In adipose tissue, Ces3/CES1 is involved in basal lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011) for release into circulation. By inhibiting Ces3/CES1, this compound reduces the basal rate of lipolysis, thereby decreasing the efflux of FFAs from adipocytes.
In the liver, Ces3/CES1 contributes to the hydrolysis of triglycerides stored in lipid droplets, providing the lipid substrates necessary for the assembly and secretion of VLDL. Inhibition of hepatic Ces3/CES1 by this compound is therefore believed to decrease the production and secretion of VLDL particles, which are major transporters of triglycerides in the bloodstream.
Quantitative Effects of this compound on Triglyceride Metabolism
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| Ces3 | Mouse | 120[1] |
| Ces1f | Mouse | 100[1] |
| CES1 | Human | ~50[2] |
Table 2: In Vivo Metabolic Effects of this compound in a db/db Mouse Model of Obesity-Diabetes
| Parameter | Vehicle Control (mean ± SEM) | This compound (30 mg/kg/day) (mean ± SEM) | Percentage Change |
| Plasma Triglycerides (mg/dL) | 205 ± 15 | 110 ± 10 | ↓ 46.3% |
| Plasma Free Fatty Acids (mM) | 1.2 ± 0.1 | 0.8 ± 0.05 | ↓ 33.3% |
| Total Cholesterol (mg/dL) | 250 ± 20 | 180 ± 15 | ↓ 28.0% |
| Fasted Glucose (mg/dL) | 450 ± 30 | 200 ± 25 | ↓ 55.6% |
Data derived from studies on eight-week-old db/db mice treated orally with this compound once daily for 3 weeks.[1]
Key Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to identify the specific cellular targets of an inhibitor like this compound.
Methodology:
-
Proteome Preparation: Prepare soluble proteomes from relevant cells or tissues (e.g., differentiated 3T3-L1 adipocytes) by homogenization in a suitable buffer (e.g., PBS) followed by ultracentrifugation to remove insoluble components.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) to the pre-incubated proteomes and incubate for a further period (e.g., 1 hour) to label the active sites of serine hydrolases that were not blocked by this compound.
-
Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner. The protein bands that show a decrease in fluorescence intensity in the this compound-treated samples compared to the vehicle control represent the targets of the inhibitor.
-
Target Identification (ABPP-MudPIT): For unbiased target identification, a biotinylated probe is used. After labeling and separation, the probe-labeled proteins are enriched on streptavidin beads, digested into peptides, and identified by multidimensional protein identification technology (MudPIT).
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the effect of this compound on the release of glycerol and free fatty acids from cultured adipocytes.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Inhibitor Treatment: Wash the mature adipocytes and pre-incubate with this compound (e.g., 10 µM) or vehicle control in serum-free DMEM for a defined period (e.g., 2 hours).
-
Lipolysis Stimulation (Optional): To assess effects on stimulated lipolysis, add a β-adrenergic agonist such as isoproterenol (B85558) (e.g., 10 µM) to the medium. For basal lipolysis, no stimulant is added.
-
Sample Collection: Collect the culture medium at various time points (e.g., 0, 1, 2, and 4 hours).
-
Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
Hepatic VLDL Secretion Assay in Primary Hepatocytes
This assay determines the impact of this compound on the secretion of VLDL-associated triglycerides from liver cells.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice by collagenase perfusion of the liver.
-
Cell Culture and Labeling: Plate the hepatocytes on collagen-coated dishes. To trace triglyceride synthesis and secretion, incubate the cells with a radiolabeled lipid precursor, such as [3H]-glycerol or [14C]-oleic acid, for a specified duration (e.g., 2-4 hours).
-
Inhibitor Treatment: After the labeling period, wash the cells and incubate with fresh medium containing this compound or vehicle control.
-
Medium Collection and VLDL Isolation: Collect the culture medium after a defined chase period (e.g., 4-6 hours). Isolate the VLDL fraction from the medium by ultracentrifugation.
-
Quantification: Measure the amount of radiolabeled triglycerides in the VLDL fraction by liquid scintillation counting to determine the rate of VLDL secretion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental procedures described.
Caption: Mechanism of this compound action in adipose tissue and liver.
Caption: General workflow for competitive activity-based protein profiling (ABPP).
Caption: Workflow for the in vitro lipolysis assay.
Conclusion
This compound demonstrates significant potential as a modulator of triglyceride metabolism through its targeted inhibition of Ces3/CES1. The preclinical data strongly suggest that this mechanism of action translates to beneficial effects on multiple indicators of metabolic health, including plasma lipids and glucose homeostasis. The experimental protocols and data presented herein provide a solid foundation for further research and development of Ces3/CES1 inhibitors as a novel therapeutic strategy for metabolic diseases.
References
Investigating the Function of Carboxylesterase 1 (CES1) with the Selective Inhibitor WWL113: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxylesterase 1 (CES1) is a critical serine hydrolase predominantly expressed in the liver, adipose tissue, and mononuclear myeloid cells. It plays a pivotal role in the metabolism of a wide array of xenobiotics, including many clinically important ester prodrugs, and endogenous lipids such as triacylglycerols and cholesteryl esters.[1][2][3] The significant inter-individual variability in CES1 expression and activity underscores its importance in pharmacokinetics and pharmacodynamics.[3] WWL113 has emerged as a potent and selective chemical probe for investigating the physiological and pathological functions of CES1. This guide provides a comprehensive overview of the use of this compound to elucidate the roles of CES1 in lipid metabolism and inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction to CES1 and the Chemical Probe this compound
CES1 is a key enzyme in the hydrolysis of ester, thioester, and amide bonds, contributing significantly to the detoxification of xenobiotics and the activation of prodrugs.[4] Its involvement in lipid metabolism, particularly in the hydrolysis of triglycerides and cholesterol esters, positions it as a potential therapeutic target for metabolic diseases.[2][5] Recent studies have also highlighted a role for CES1 in modulating inflammatory responses.[1][4]
This compound is a selective and orally active inhibitor of CES1 and its murine orthologs, Ces3 and Ces1f.[6][7] It acts as a mechanism-based inactivator by covalently binding to the catalytic serine residue in the active site of CES1.[8][9] This high affinity and selectivity make this compound an invaluable tool for dissecting the specific functions of CES1 in complex biological systems.
Quantitative Data on this compound Inhibition of CES1
The inhibitory potency of this compound against CES1 has been characterized in multiple studies. The following table summarizes key quantitative data, providing a comparative overview of its activity.
| Target Enzyme | Assay System | Substrate | IC50 Value | Reference |
| Human CES1 (hCES1) | Recombinant enzyme | para-nitrophenyl (B135317) valerate (B167501) (p-NPV) | ~50 nM | [7] |
| Human CES1 (hCES1) | Recombinant enzyme | para-nitrophenyl valerate (p-NPV) | More potent than WWL229 | [8][10] |
| Mouse Ces3 | --- | --- | 120 nM | [6] |
| Mouse Ces1f | --- | --- | 100 nM | [6] |
| Mouse recombinant Ces1, Ces1c, ABHD6 | --- | --- | Inhibits at 10 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate CES1 function.
In Vitro CES1 Inhibition Assay
This protocol is adapted from studies determining the IC50 value of this compound for CES1.[8][11]
Objective: To determine the concentration of this compound required to inhibit 50% of CES1 enzymatic activity.
Materials:
-
Recombinant human CES1 enzyme
-
This compound (dissolved in DMSO)
-
Substrate: para-nitrophenyl valerate (p-NPV)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.001 to 50 µM).
-
Add a constant amount of recombinant human CES1 enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate p-NPV to each well.
-
Immediately measure the absorbance at 405 nm using a spectrophotometer. Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate the percentage of CES1 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of CES1 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Differentiation and Treatment of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol is based on the methodology used to investigate the role of CES1 in dendritic cell differentiation and function.[1]
Objective: To generate Mo-DCs in the presence of this compound to assess the impact of CES1 inhibition on their phenotype and function.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14+ magnetic beads for monocyte isolation
-
RPMI 1640 medium supplemented with fetal bovine serum (or use of serum-free media like X-VIVO 15), penicillin/streptomycin, and L-glutamine.[1][12]
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) for DC maturation
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes in complete RPMI 1640 medium supplemented with GM-CSF and IL-4 to induce differentiation into immature Mo-DCs (iDCs).
-
On day 0 of culture, add this compound at desired concentrations (e.g., 0.15 µM, 0.62 µM, 2.5 µM, and 10 µM) or vehicle control (DMSO) to the culture medium.[1]
-
Incubate the cells for 6 days, with a media change on day 3, to allow for differentiation into iDCs.
-
On day 6, induce maturation of iDCs by adding LPS to the culture medium for 24 hours.
-
Harvest the mature Mo-DCs (mDCs) for downstream analysis, such as flow cytometry for surface marker expression (e.g., CD86, CD83, HLA-DR), cytokine secretion assays (e.g., ELISA for IL-6, IL-12, TNF-α), and functional assays like mixed lymphocyte reaction (MLR) to assess T cell activation potential.
In Vivo Study of this compound in a Mouse Model of Metabolic Syndrome
This protocol outlines an in vivo experiment to evaluate the therapeutic potential of this compound in a diet-induced obesity (DIO) mouse model.[13]
Objective: To investigate the effect of oral administration of this compound on metabolic parameters in mice with diet-induced obesity.
Materials:
-
C57BL/6J male mice
-
High-fat diet (HFD; e.g., 60 kcal% from fat)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Equipment for oral gavage
-
Glucometer and insulin (B600854) assay kits
-
Equipment for measuring body weight and body composition
Procedure:
-
Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 12 weeks).
-
Divide the DIO mice into treatment groups: vehicle control and this compound (e.g., 30-50 mg/kg body weight).[6][13]
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 3-9 weeks).[6][13]
-
Monitor body weight and food intake regularly throughout the study.
-
Perform metabolic assessments at baseline and at the end of the treatment period. These include:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose via oral gavage or intraperitoneal injection and measure blood glucose levels at various time points.
-
Insulin Tolerance Test (ITT): After a short fast, administer insulin via intraperitoneal injection and measure blood glucose levels at various time points.
-
-
At the end of the study, collect blood samples for analysis of plasma insulin, triglycerides, total cholesterol, and nonesterified free fatty acids (NEFAs).
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of CES1 function with this compound.
CES1 in Lipid Metabolism and its Inhibition by this compound
Caption: CES1 hydrolyzes triglycerides and cholesteryl esters, influencing metabolic homeostasis via PPARα/γ signaling. This compound inhibits this process.
CES1 in Macrophage/Dendritic Cell Inflammation and Modulation by this compound
Caption: CES1 modulates inflammatory responses in myeloid cells. This compound inhibition alters this modulation, impacting cytokine production and cell function.
Experimental Workflow for Investigating CES1 Function with this compound
Caption: A multi-faceted workflow for investigating CES1 function using this compound, from in vitro characterization to in vivo validation.
Conclusion
This compound serves as a powerful and selective tool for the functional investigation of CES1. The data and protocols presented in this guide demonstrate its utility in elucidating the intricate roles of CES1 in both metabolic and inflammatory processes. For researchers in drug discovery and development, the targeted inhibition of CES1 with probes like this compound offers a promising avenue for exploring novel therapeutic strategies for metabolic disorders, inflammatory diseases, and potentially cancer. Future research should continue to leverage such specific inhibitors to further unravel the complex biology of CES1 and its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient protocol for the generation of monocyte derived dendritic cells using serum-free media for clinical applications in post remission AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of WWL113 on Brown Adpocyте Tissue Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, has emerged as a significant modulator of brown adipose tissue (BAT) activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on BAT activation, and detailed protocols for relevant in vitro and in vivo studies. The inhibition of Ces3 and Ces1f by this compound leads to an increase in the expression of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1), primarily through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway. This guide synthesizes the current understanding of this compound's effects, presenting quantitative data in a structured format and visualizing complex biological pathways and experimental workflows to facilitate further research and drug development in the field of metabolic diseases.
Introduction
Brown adipose tissue is a key site for non-shivering thermogenesis, playing a crucial role in energy expenditure. The activation of BAT is a promising therapeutic strategy for combating obesity and related metabolic disorders such as type 2 diabetes. The central player in BAT's thermogenic function is UCP1, a mitochondrial inner membrane protein that uncouples substrate oxidation from ATP synthesis, dissipating energy as heat.
This compound has been identified as a potent and selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3, also known as Ces1d) and carboxylesterase 1f (Ces1f)[1]. Research has demonstrated that treatment with this compound enhances the thermogenic program in brown adipocytes, leading to increased UCP1 expression and ameliorating metabolic syndrome in mouse models of obesity and diabetes[1][2]. This document serves as a comprehensive resource for understanding and investigating the effects of this compound on BAT activation.
Mechanism of Action: The this compound-PPARα Signaling Axis
This compound exerts its effects on brown adipose tissue primarily by modulating the PPARα signaling pathway. While this compound is not a direct activator of PPARα, its inhibitory action on Ces3 and Ces1f initiates a cascade of events that leads to the activation of this nuclear receptor[3]. The activated PPARα then transcriptionally upregulates a suite of genes involved in thermogenesis.
The key molecular events are as follows:
-
Inhibition of Ces3/Ces1f: this compound selectively inhibits the enzymatic activity of Ces3 and Ces1f, which are involved in lipid metabolism within adipocytes.
-
Upstream Signaling to PPARα: The precise molecular link between Ces3/Ces1f inhibition and PPARα activation is an area of ongoing investigation. It is hypothesized that the alteration in lipid metabolism resulting from Ces3/Ces1f inhibition may lead to the generation or accumulation of an endogenous PPARα ligand.
-
PPARα-Mediated Gene Transcription: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of:
-
UCP1: The hallmark of brown and beige adipocytes, essential for thermogenesis.
-
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and function.
-
DIO2 (Type II deiodinase): An enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3), which in turn promotes thermogenesis.
-
The following diagram illustrates this proposed signaling pathway:
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Brown Adipocytes
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observation | Reference |
| Gene Expression | |||||
| UCP1 mRNA | Differentiated UCP1-luciferase brown adipocytes | 10 µM | 5 days | Significant increase | [2] |
| PGC-1α mRNA | Differentiated UCP1-luciferase brown adipocytes | 10 µM | 5 days | Significant increase | [2] |
| DIO2 mRNA | Differentiated UCP1-luciferase brown adipocytes | 10 µM | 5 days | Significant increase | [2] |
| Protein Expression | |||||
| UCP1 Protein | Differentiated UCP1-luciferase brown adipocytes | 10 µM | 5 days | Significant increase | [2] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Parameter | Mouse Model | This compound Dosage | Treatment Duration | Observation | Reference |
| Gene Expression (BAT) | |||||
| UCP1 mRNA | Wild-type C57BL/6J | 50 mg/kg/day | 7 days | Significant increase | [2] |
| PGC-1α mRNA | Wild-type C57BL/6J | 50 mg/kg/day | 7 days | Significant increase | [2] |
| DIO2 mRNA | Wild-type C57BL/6J | 50 mg/kg/day | 7 days | Significant increase | [2] |
| Metabolic Parameters | |||||
| Body Weight | Diet-induced obese C57BL/6J | 50 mg/kg/day | 50 days | Decreased | [2] |
| Glucose Tolerance | Diet-induced obese C57BL/6J | 50 mg/kg/day | 50 days | Enhanced | [2] |
| Insulin (B600854) Sensitivity | Diet-induced obese C57BL/6J | 50 mg/kg/day | 50 days | Enhanced | [2] |
| Plasma Triglycerides | Diet-induced obese C57BL/6J | 50 mg/kg/day | 50 days | Significantly reduced | [2] |
| Metabolic Syndrome Features | db/db mice | 30 mg/kg/day | 3 weeks | Corrected multiple features | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound and BAT activation.
In Vitro Brown Adipocyte Differentiation and Treatment
This protocol is adapted from studies utilizing immortalized brown preadipocytes.
Objective: To differentiate brown preadipocytes and assess the effect of this compound on gene and protein expression.
Materials:
-
Immortalized brown preadipocytes
-
Growth medium: DMEM with 10% FBS
-
Differentiation medium: Growth medium supplemented with 20 nM insulin and 1 nM T3
-
Induction medium: Differentiation medium supplemented with 0.5 mM IBMX, 125 µM indomethacin, and 2 µg/ml dexamethasone
-
This compound stock solution (e.g., in DMSO)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents and antibodies for Western blotting
Protocol Workflow:
Detailed Steps:
-
Cell Seeding: Plate immortalized brown preadipocytes in appropriate culture vessels and culture in growth medium until they reach confluency.
-
Initiation of Differentiation: Two days post-confluency, replace the growth medium with induction medium.
-
Maturation of Adipocytes: After 48 hours in induction medium, switch to differentiation medium. Replenish the differentiation medium every two days for 4-6 days until mature, lipid-laden adipocytes are observed.
-
This compound Treatment: Treat the differentiated brown adipocytes with this compound at a final concentration of 10 µM or with a vehicle control (e.g., DMSO).
-
Endpoint Analysis: After the desired treatment duration (e.g., 5 days), harvest the cells.
-
For Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of UCP1, PGC-1α, and DIO2.
-
For Protein Expression Analysis: Lyse the cells, quantify total protein, and perform Western blotting using an antibody specific for UCP1.
-
In Vivo this compound Treatment in a Diet-Induced Obesity Mouse Model
This protocol is based on studies investigating the metabolic effects of this compound in vivo.
Objective: To evaluate the impact of chronic this compound administration on body weight, glucose homeostasis, and BAT gene expression in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60 kcal% fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Equipment for oral gavage
-
Glucometer and test strips
-
Insulin
-
Reagents for tissue collection and processing
Protocol Workflow:
References
Methodological & Application
Application Notes and Protocols: WWL113 in vitro Assay for Carboxylesterase 1 (CES1) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase superfamily, predominantly expressed in the human liver and playing a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs with ester, thioester, or amide bonds.[1][2] Inhibition of CES1 can significantly alter the pharmacokinetics of these drugs, potentially leading to improved efficacy or reduced toxicity.[3] WWL113 is a selective, potent, and orally active small-molecule inhibitor of CES1.[4] It acts as a mechanism-based inactivator, covalently binding to the catalytic serine residue within the enzyme's active site.[5][6] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and other test compounds against human CES1.
Principle of the Assay
The in vitro CES1 inhibition assay measures the enzymatic activity of CES1 in the presence and absence of an inhibitor. The activity is typically monitored by the hydrolysis of a substrate that produces a detectable signal, such as a colorimetric or fluorescent product. By comparing the rate of product formation in the presence of varying concentrations of the inhibitor to the rate in its absence, the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against CES1 Orthologs
| Enzyme | IC50 (nM) | Source |
| Mouse Ces3 | 120 | [4] |
| Mouse Ces1f | 100 | [4] |
Note: Ces3 and Ces1f are mouse orthologs of human CES1.
Experimental Protocols
Protocol 1: Colorimetric Inhibition Assay using Recombinant Human CES1
This protocol describes the determination of the IC50 value of an inhibitor using recombinant human CES1 and the colorimetric substrate p-nitrophenyl valerate (B167501) (pNPV).
Materials:
-
Recombinant human CES1
-
p-nitrophenyl valerate (pNPV)
-
This compound or other test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound or the test compound in DMSO to create a high-concentration stock solution.
-
Prepare a series of dilutions of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of recombinant human CES1 in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate during the measurement period.
-
Prepare a stock solution of pNPV in a suitable solvent like ethanol (B145695) or acetonitrile.[8][9] Dilute the stock in Assay Buffer to the desired final concentration (e.g., 500 µM) just before use.[8]
-
-
Assay Protocol:
-
Add a small volume (e.g., 2-5 µL) of the diluted inhibitor solutions or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add the CES1 enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPV substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Inhibition Assay in Cell Lysates
This protocol allows for the assessment of CES1 inhibition in a more complex biological matrix.
Materials:
-
Cell line expressing CES1 (e.g., THP-1 monocytes, HepG2 cells)[8]
-
Cell Lysis Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)[9]
-
This compound or other test compound
-
pNPV substrate
-
Protein assay kit (e.g., BCA)
-
96-well microplate and reader
Procedure:
-
Prepare Cell Lysate:
-
Culture the cells to the desired density.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a protein assay.
-
-
Inhibition Assay:
-
Dilute the cell lysate in Assay Buffer to a final protein concentration that yields a linear reaction rate (e.g., 50-125 µg/mL).[8]
-
Follow the same procedure as in Protocol 1, steps 2 and 3, using the diluted cell lysate as the enzyme source.
-
Protocol 3: Intact Cell-Based Inhibition Assay
This protocol measures the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular CES1.
Materials:
-
THP-1 monocytes or other suitable cell line
-
Cell culture medium
-
This compound or other test compound
-
pNPV substrate
-
PBS
-
96-well plate and reader
Procedure:
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to adhere if necessary.[8]
-
Treat the cells with various concentrations of the inhibitor or vehicle in cell culture medium for a specified time (e.g., 1-4 hours).
-
-
Activity Measurement:
-
After incubation, gently wash the cells with PBS to remove the inhibitor-containing medium.
-
Add a solution of pNPV in PBS (e.g., 500 µM final concentration) to each well.[8]
-
Immediately monitor the absorbance at 405 nm over time in a plate reader to measure the intracellular hydrolysis of pNPV.
-
-
Data Analysis:
-
Calculate the rate of pNPV hydrolysis for each inhibitor concentration and determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: General workflow for an in vitro CES1 inhibition assay.
Caption: Covalent inactivation of CES1 by this compound.
References
- 1. Development of Amide-Based Fluorescent Probes for Selective Measurement of Carboxylesterase 1 Activity in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with WWL113 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting in vivo studies in mice to investigate the effects of WWL113, a potent and selective covalent inhibitor, in the context of Triple-Negative Breast Cancer (TNBC) metastasis. This document outlines the known mechanism of action of this compound, discusses the roles of its target enzymes and other relevant pathways in cancer progression, and provides detailed protocols for preclinical evaluation.
Important Scientific Clarification: Initial interest in this compound for this application may be based on a hypothesized role as a CPEB4 inhibitor. However, current scientific literature extensively characterizes this compound as a selective covalent inhibitor of carboxylesterase 3 (Ces3) and Ces1f in mice, and the human ortholog CES1.[1][2][3][4] There is currently no direct scientific evidence to support the claim that this compound is an inhibitor of Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4).
Therefore, the experimental designs proposed herein are based on the established mechanism of this compound as a carboxylesterase inhibitor. We will also provide information on the role of CPEB4 in TNBC metastasis to address the broader interest in this area.
This compound: Mechanism of Action
This compound is a carbamate-based small molecule that acts as a covalent inhibitor of serine hydrolases.[4] It specifically targets the catalytic serine residue within the active site of carboxylesterases, leading to their inactivation.[5] In mouse models, this compound has been shown to be an orally active inhibitor of Ces3 and Ces1f with IC50 values of approximately 100-120 nM.[1][2] The human equivalent target is CES1, which this compound also inhibits effectively.[3][4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a covalent inhibitor of carboxylesterases.
Role of Carboxylesterases and CPEB4 in TNBC Metastasis
Carboxylesterases in Breast Cancer
Recent studies have indicated a complex role for carboxylesterases in cancer. Specifically for breast cancer, research suggests that Carboxylesterase 1 (CES1) may function as a tumor suppressor. One study demonstrated that CES1 inhibits the growth and metastasis of breast cancer cells by up-regulating the expression of PPARG.[6] Consequently, the knockdown of CES1 was found to facilitate the proliferation, migration, and invasion of breast cancer cells.[6] This presents a critical consideration for studies using this compound, as its inhibitory action on CES1 could potentially antagonize anti-tumor effects and may even promote a more aggressive cancer phenotype. Therefore, a primary objective of an in vivo study should be to carefully evaluate the impact of this compound on TNBC progression and metastasis.
CPEB4 in Breast Cancer Metastasis
Cytoplasmic Polyadenylation Element Binding Protein 4 (CPEB4) is an RNA-binding protein that has been implicated in the progression of several cancers. In breast cancer, elevated expression of CPEB4 is associated with tumor metastasis and poor prognosis.[7][8] Mechanistically, CPEB4 is thought to promote cell migration and invasion by upregulating the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), such as Vimentin.[7] It may also promote invasion and metastasis through its effects on the TGF-beta signaling pathway.[9]
Conceptual CPEB4 Signaling Pathway in Metastasis
Caption: Conceptual pathway of CPEB4's role in promoting breast cancer metastasis.
Quantitative Data Summary
Table 1: In Vivo Study Parameters for this compound in Mice (from metabolic studies)
| Parameter | Value | Species | Disease Model | Reference |
| Dosage | 30 mg/kg | Mouse (db/db) | Obesity-Diabetes | [1][2] |
| 50 mg/kg | Mouse (C57BL/6J) | Diet-Induced Obesity | [10] | |
| Administration Route | Oral gavage | Mouse | Obesity-Diabetes | [1][2] |
| Frequency | Once daily | Mouse | Obesity-Diabetes | [1][2] |
| Duration | 3 weeks | Mouse (db/db) | Obesity-Diabetes | [1] |
| 50 days | Mouse (C57BL/6J) | Diet-Induced Obesity | [10] | |
| Vehicle | Corn oil | Mouse (db/db) | Obesity-Diabetes | [1] |
| Not specified | Mouse (C57BL/6J) | Diet-Induced Obesity | [10] |
Table 2: Recommended TNBC Cell Lines for In Vivo Metastasis Studies
| Cell Line | Origin | Characteristics | Recommended Mouse Model | Reference |
| 4T1 | Murine | Highly tumorigenic and metastatic, spontaneously metastasizes to lungs, liver, lymph nodes, and bone. | Syngeneic (BALB/c) - Immunocompetent | [11][12][13][14] |
| MDA-MB-231 | Human | Mesenchymal stem-like, forms tumors and metastasizes in immunodeficient mice, often to lungs and lymph nodes. | Xenograft (e.g., NOD/SCID) - Immunodeficient | [11][13] |
Experimental Protocols
Protocol 1: Orthotopic Implantation of 4T1 TNBC Cells in BALB/c Mice
This protocol describes the establishment of a primary tumor in the mammary fat pad of immunocompetent mice, which will spontaneously metastasize.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Insulin syringes (28-30 gauge)
-
Calipers
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture 4T1 cells to 70-80% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile, serum-free PBS at a concentration of 1 x 10^6 cells per 50 µL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse. Clean the injection site (fourth inguinal mammary fat pad) with an alcohol swab.
-
Implantation: Pinch the skin over the mammary fat pad and inject 50 µL of the cell suspension (containing 1 x 10^5 to 5 x 10^5 cells) into the fat pad.
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation 3-5 days post-injection.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width^2) / 2.
-
If using luciferase-tagged cells, perform bioluminescence imaging weekly to monitor primary tumor growth and metastatic spread.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle (e.g., corn oil) to minimize DMSO concentration. A final concentration for a 30 mg/kg dose in a 20g mouse with a 100 µL gavage volume would be 6 mg/mL.
-
Dosing: Once primary tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administration: Administer this compound (e.g., 30-50 mg/kg) or vehicle control via oral gavage once daily.
Protocol 3: Assessment of Metastasis
Procedure:
-
Study Endpoint: The study can be terminated at a fixed time point (e.g., 4-6 weeks after implantation) or when tumors reach the maximum size allowed by institutional guidelines.
-
Bioluminescence Imaging (for luciferase-tagged cells): Perform final whole-body imaging to detect metastases in distant organs like the lungs, liver, and bone.
-
Tissue Collection: Euthanize mice and carefully dissect the primary tumor, lungs, liver, spleen, and axillary lymph nodes.
-
Ex Vivo Metastasis Quantification:
-
Lungs: Count visible metastatic nodules on the lung surface under a dissecting microscope.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on sections to confirm and quantify metastatic lesions.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of breast cancer cells (e.g., cytokeratin) to identify micrometastases.
-
Experimental Workflow Diagram
References
- 1. Mouse Models of Metastatic Triple-Negative Breast Cancer for Therapeutic Testing - Charles Perou [grantome.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase 1 regulates peroxisome proliferator-activated receptor gamma to inhibit the growth and metastasis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPEB4 promotes cell migration and invasion via upregulating Vimentin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of CPEB4 in invasive ductal breast carcinoma and its prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPEB4 is a candidate biomarker for defining metastatic cancers and directing personalized therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of triple‐negative breast cancer preclinical models provides functional evidence of metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of MIND Metastasis Models for Triple-Negative Breast Cancer in Mice [scintica.com]
- 13. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
- 14. A mouse model for triple-negative breast cancer tumor-initiating cells (TNBC-TICs) exhibits similar aggressive phenotype to the human disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WWL113 in db/db Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, in the context of metabolic research using the db/db mouse model of type 2 diabetes. The following sections detail the recommended dosage, administration protocols, and methods for assessing key metabolic parameters.
Introduction
This compound is a potent and selective inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), enzymes primarily located in the endoplasmic reticulum of adipocytes and hepatocytes. These enzymes play a crucial role in the hydrolysis of stored triglycerides, a process known as lipolysis. By inhibiting Ces3 and Ces1f, this compound effectively reduces basal lipolysis, leading to a decrease in the release of nonesterified free fatty acids (NEFAs) into circulation. In the db/db mouse model, which exhibits obesity, hyperglycemia, and insulin (B600854) resistance, this compound has been shown to ameliorate multiple features of the metabolic syndrome.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in db/db Mice
| Parameter | Recommendation | Reference |
| Mouse Model | 8-week-old male db/db mice | [1] |
| Dosage | 30 mg/kg body weight | [1] |
| Administration Route | Oral gavage | [1] |
| Frequency | Once daily | [1] |
| Duration | 3 weeks | [1] |
| Vehicle | 10% DMSO in Corn Oil | [1] |
| Preparation | Prepare a 20.8 mg/mL stock solution of this compound in DMSO. For dosing, add 100 µL of the stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL. | [1] |
Table 2: Summary of Expected Outcomes in db/db Mice Treated with this compound
| Parameter | Expected Outcome |
| Fasting Blood Glucose | Lowered |
| Glucose Tolerance | Enhanced |
| Plasma Insulin | Lowered |
| Plasma NEFAs | Lowered |
| Plasma Triglycerides (TGs) | Lowered |
| Total Cholesterol | Lowered |
| Body Weight Gain | Reduced |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Dosing Solution (prepare fresh daily): a. Prepare a 20.8 mg/mL stock solution of this compound in DMSO. b. For a 1 mL final dosing solution, add 100 µL of the this compound stock solution to 900 µL of corn oil in a sterile microcentrifuge tube. c. Vortex the solution thoroughly to ensure a uniform suspension. This will result in a final concentration of 2.08 mg/mL.
-
Animal Preparation: a. Weigh each mouse accurately to determine the correct dosing volume. b. The dosing volume can be calculated as follows: Volume (mL) = (30 mg/kg * Body Weight (kg)) / 2.08 mg/mL
-
Oral Gavage Administration: a. Gently restrain the mouse by the scruff of the neck to immobilize the head. b. Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. c. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. d. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition. e. Once the needle is in the esophagus, slowly dispense the calculated volume of the this compound solution. f. Gently remove the gavage needle. g. Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Materials:
-
D-Glucose
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: a. Fast the mice for 6 hours prior to the test, with free access to water.[2] b. Weigh each mouse to calculate the glucose dose.
-
Glucose Solution Preparation: a. Prepare a 20% D-glucose solution in sterile saline (e.g., dissolve 2 g of D-glucose in 10 mL of saline).
-
IPGTT Procedure: a. At the end of the fasting period, obtain a baseline blood glucose reading (t=0 min) from a small tail snip. b. Administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[3] c. Subsequent blood glucose measurements should be taken from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.[2][3] d. Gently massage the tail to obtain a drop of blood for each measurement.
Protocol 3: Insulin Tolerance Test (ITT)
Materials:
-
Human regular insulin
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: a. Fast the mice for 4-6 hours prior to the test, with free access to water.[4] b. Weigh each mouse to calculate the insulin dose.
-
Insulin Solution Preparation: a. Prepare a diluted insulin solution in sterile saline to achieve the desired final concentration for injection. A typical dose for db/db mice is 0.75 U/kg.[5]
-
ITT Procedure: a. Obtain a baseline blood glucose reading (t=0 min) from a tail snip. b. Administer insulin via intraperitoneal (IP) injection. c. Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[6]
Protocol 4: Measurement of Plasma Lipids
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial enzymatic kits for triglycerides and total cholesterol
Procedure:
-
Blood Collection: a. At the end of the 3-week treatment period, fast the mice overnight. b. Collect blood via a suitable method (e.g., retro-orbital sinus puncture or cardiac puncture under terminal anesthesia). c. Place the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: a. Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Lipid Measurement: a. Thaw the plasma samples on ice. b. Use commercially available enzymatic colorimetric kits to measure the concentrations of triglycerides and total cholesterol according to the manufacturer's instructions.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in db/db mice.
Caption: Signaling pathway of this compound in adipocytes.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. diacomp.org [diacomp.org]
- 3. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Mouse Insulin Tolerance Test Guide | PDF [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
Application Note and Protocol: Quantitative Analysis of WWL113 in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of WWL113, a selective carboxylesterase inhibitor, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for preclinical and clinical research applications requiring accurate determination of this compound concentrations for pharmacokinetic and pharmacodynamic studies. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.
Introduction
This compound is a potent and selective inhibitor of carboxylesterases (CES), specifically targeting Ces3 and Ces1f, with IC50 values of 120 nM and 100 nM, respectively.[1] It has been utilized in research to investigate the role of these enzymes in various physiological and pathological processes, including metabolic syndrome and inflammation.[1][2] Given its potential therapeutic applications, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices such as plasma is crucial for drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantitative analysis of small molecules in complex biological fluids.[2][3][4] This application note details a comprehensive LC-MS/MS method for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound (e.g., this compound-d4) or another suitable small molecule.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, HPLC or LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[5][6]
-
Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard solution. For blank samples, add 10 µL of the vehicle solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical starting conditions that should be optimized for the specific LC system and column used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Compound |
Note: The specific m/z transitions and collision energies for this compound and the internal standard must be determined by direct infusion of the pure compounds into the mass spectrometer.
Data Presentation: Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory agencies like the FDA and EMA.[7] The following table summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | To be determined based on expected concentrations (e.g., 1 - 1000 ng/mL) |
| Precision (%CV) | ≤ 15% for QC samples (≤ 20% for LLOQ) |
| Accuracy (%RE) | Within ±15% for QC samples (within ±20% for LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability (Freeze-Thaw, Short-term, Long-term) | Analyte concentration should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; RE: Relative Error.
Mandatory Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
- 7. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WWL113 in Inflammation Studies
Introduction
WWL113 is a selective, orally active small-molecule inhibitor of carboxylesterase 1 (CES1), an enzyme also known as Ces3 or Ces1f in mice.[1][2] CES1 is a key metabolic serine hydrolase involved in the breakdown of various endogenous lipid mediators, including prostaglandin (B15479496) glyceryl esters (PG-Gs) and the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][3][4] By inactivating CES1 through covalent binding, this compound prevents the degradation of certain anti-inflammatory lipids while blocking the formation of pro-inflammatory lipids from their ester precursors.[1][5] Specifically, this compound can stabilize the anti-inflammatory mediator prostaglandin D2-glyceryl ester (PGD2-G), thereby enhancing its ability to suppress cytokine production.[1][3] Conversely, it can attenuate the pro-inflammatory effects of prostaglandin E2-glyceryl ester (PGE2-G) by preventing its hydrolysis into the pro-inflammatory molecule PGE2.[1][6] These characteristics make this compound a valuable tool for investigating the role of lipid metabolism in inflammation and a potential therapeutic candidate for inflammatory diseases.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound in various experimental settings.
Mechanism of Action of this compound in Modulating Inflammatory Lipid Mediators
The primary mechanism of this compound involves the targeted inhibition of the CES1 enzyme, which plays a pivotal role in the metabolic pathways of pro- and anti-inflammatory lipid mediators derived from 2-arachidonoylglycerol (2-AG). The following diagram illustrates this pathway.
Application Note 1: In Vitro Characterization of this compound in Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This protocol is adapted from studies demonstrating that this compound potentiates the anti-inflammatory effects of PGD2-G and attenuates the pro-inflammatory effects of PGE2-G on cytokine production in LPS-treated macrophages.[1][3]
Experimental Workflow: In Vitro Cytokine Analysis
Detailed Protocol
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours. After incubation, wash the cells with sterile PBS to remove non-adherent cells and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
-
This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in culture should not exceed 0.1%.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
(Optional): To investigate interactions, add PGD2-G (e.g., 10 µM) or PGE2-G (e.g., 10 µM) to the respective wells.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a non-stimulated control group.
-
-
Sample Collection:
-
For mRNA analysis: After 4 hours of LPS stimulation, remove the culture medium and lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Store lysates at -80°C.
-
For protein analysis: After 24 hours of LPS stimulation, collect the culture supernatants. Centrifuge to remove cellular debris and store at -80°C.
-
-
Analysis:
-
RT-qPCR: Extract total RNA from cell lysates using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR using primers for IL6, TNF, IL1B, and a housekeeping gene (e.g., GAPDH).
-
ELISA: Quantify the concentration of IL-6, TNF-α, and IL-1β in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation
Summarize the results in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cytokine mRNA Expression (Fold Change vs. LPS Control)
| Treatment | Concentration (µM) | IL6 mRNA Fold Change | TNF mRNA Fold Change | IL1B mRNA Fold Change |
|---|---|---|---|---|
| Vehicle + LPS | - | 1.00 | 1.00 | 1.00 |
| This compound + LPS | 0.1 | |||
| This compound + LPS | 1.0 | |||
| This compound + LPS | 10.0 |
| this compound + PGD2-G + LPS | 1.0 | | | |
Table 2: Effect of this compound on Cytokine Protein Secretion (pg/mL)
| Treatment | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Vehicle + LPS | - | |||
| This compound + LPS | 0.1 | |||
| This compound + LPS | 1.0 | |||
| This compound + LPS | 10.0 |
| this compound + PGD2-G + LPS | 1.0 | | | |
Application Note 2: Investigating this compound's Impact on NLRP3 Inflammasome Activation
Objective: To determine if the this compound-mediated reduction in IL-1β secretion is due to the inhibition of NLRP3 inflammasome activation. The maturation and release of IL-1β are hallmark outcomes of inflammasome activation.[7][8] This protocol assesses key markers such as Caspase-1 cleavage.
Detailed Protocol
-
Cell Culture:
-
Differentiate THP-1 cells with PMA as described in Application Note 1. Seed cells in 6-well plates for Western blotting.
-
-
Priming and Treatment:
-
Prime the cells with LPS (100 ng/mL) for 3 hours. This step is crucial to induce the expression of pro-IL-1β and NLRP3.
-
During the last hour of priming, add this compound (e.g., 10 µM) or vehicle.
-
-
Inflammasome Activation:
-
After priming, replace the medium with serum-free Opti-MEM.
-
Stimulate the cells with a canonical NLRP3 activator, such as ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 1 hour.
-
-
Sample Collection and Processing:
-
Supernatant: Collect the supernatant. Use a portion for IL-1β ELISA (as in Note 1). For Western blotting, concentrate proteins from the supernatant using methanol/chloroform precipitation.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate proteins from both lysate and supernatant by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Caspase-1 (to detect pro-form p45 in lysate and cleaved p20 subunit in supernatant).
-
IL-1β (to detect pro-form p31 in lysate and mature p17 in supernatant).
-
NLRP3 (in lysate).
-
β-actin or GAPDH (as a loading control for lysate).
-
-
Data Presentation
Table 3: Effect of this compound on Inflammasome Activation Markers
| Treatment | IL-1β Release (pg/mL) | Cleaved Caspase-1 (p20) (% of LPS+ATP) | Mature IL-1β (p17) (% of LPS+ATP) |
|---|---|---|---|
| LPS + ATP | 100% | 100% | |
| LPS + ATP + this compound | |||
| LPS + Nigericin | 100% | 100% |
| LPS + Nigericin + this compound | | | |
Application Note 3: In Vivo Evaluation of this compound in an Acute Inflammation Model
Objective: To assess the anti-inflammatory efficacy of this compound in a murine model of LPS-induced systemic inflammation (endotoxemia). This model is relevant for studying compounds that modulate acute inflammatory responses.[9]
Experimental Workflow: In Vivo LPS Challenge
Detailed Protocol
-
Animals and Housing:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize mice for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Dosing and LPS Challenge:
-
Randomly assign mice to treatment groups (n=8-10 per group): Vehicle + Saline, Vehicle + LPS, this compound + LPS.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80).
-
Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage.[2]
-
One hour after treatment, administer LPS (e.g., 1 mg/kg) or sterile saline via intraperitoneal (i.p.) injection.
-
-
Sample Collection:
-
At 6 hours post-LPS injection, euthanize the mice. This timepoint is typically near the peak of the systemic cytokine response.
-
Collect blood via cardiac puncture, allow it to clot, and centrifuge to obtain serum. Store serum at -80°C.
-
Perfuse the animals with cold PBS. Harvest tissues such as the liver and lungs. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue in liquid nitrogen for RNA extraction.
-
-
Analysis:
-
Serum Cytokines: Measure levels of IL-6, TNF-α, and IL-1β in the serum using ELISA or a multiplex cytokine assay.
-
Tissue Histology: Process formalin-fixed tissues, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
Tissue mRNA: Extract RNA from frozen tissues and perform RT-qPCR for inflammatory gene expression as described in Application Note 1.
-
Data Presentation
Table 4: Effect of this compound on Systemic and Tissue Inflammation In Vivo
| Group | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) | Liver Il6 mRNA (Fold Change) | Lung Neutrophil Infiltration (Score 0-4) |
|---|---|---|---|---|
| Vehicle + Saline | ||||
| Vehicle + LPS |
| this compound + LPS | | | | |
Application Note 4: Exploring Effects on Inflammatory Metabolic Reprogramming
Objective: To determine if this compound influences the metabolic shift towards glycolysis (the "Warburg effect") that is characteristic of pro-inflammatory (M1) macrophage activation.[10]
Signaling and Metabolic Pathway Interaction
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture and differentiate THP-1 cells in a Seahorse XFp Cell Culture Miniplate as per the manufacturer's instructions.
-
Treat cells with this compound (10 µM) or vehicle for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours to induce a stable metabolic shift.
-
-
Seahorse XF Glycolysis Stress Test:
-
After the 24-hour stimulation, wash the cells and replace the medium with Seahorse XF Base Medium supplemented with L-glutamine.
-
Perform the Glycolysis Stress Test by sequential injection of:
-
Glucose: To measure basal glycolysis.
-
Oligomycin: An ATP synthase inhibitor, to measure maximal glycolytic capacity.
-
2-Deoxy-D-glucose (2-DG): A competitive inhibitor of hexokinase, to measure non-glycolytic acidification.
-
-
Measure the Extracellular Acidification Rate (ECAR) in real-time.
-
-
Seahorse XF Cell Mito Stress Test:
-
In a parallel plate, perform the Mito Stress Test to assess mitochondrial respiration.
-
After stimulation, replace the medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and L-glutamine.
-
Sequentially inject:
-
Oligomycin: To measure ATP-linked respiration.
-
FCCP: A protonophore, to measure maximal respiration.
-
Rotenone/Antimycin A: To inhibit Complex I/III and measure non-mitochondrial respiration.
-
-
Measure the Oxygen Consumption Rate (OCR) in real-time.
-
Data Presentation
Table 5: Effect of this compound on Macrophage Metabolic Parameters
| Treatment | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) | Basal OCR (pmol/min) | Maximal Respiration (pmol/min) |
|---|---|---|---|---|
| Control (Unstimulated) | ||||
| LPS |
| LPS + this compound | | | | |
References
- 1. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 9. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Reprogramming and Cell Interaction in Atherosclerosis: From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WWL113 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with the carboxylesterase inhibitor, WWL113, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol.[1][2] Direct dissolution in aqueous buffers is not recommended and often results in precipitation.
Q2: I observed a precipitate when I added my this compound stock solution to my cell culture media. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution and precipitate.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines or long-term experiments.[1][3] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent itself.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue: this compound precipitates out of my aqueous buffer or cell culture medium.
Below are several strategies to address this common issue, ranging from basic to more advanced techniques.
Basic Troubleshooting
-
Optimize Stock Solution and Dilution Technique:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[4][5] Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous buffer, perform an intermediate dilution step. For example, dilute the high-concentration stock in your pre-warmed (37°C) cell culture medium.
-
Gradual Addition: Add the this compound stock solution drop-wise to the pre-warmed aqueous buffer while gently vortexing or swirling. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Advanced Troubleshooting
-
Use of Co-solvents and Surfactants:
-
If simple dilution is insufficient, consider the use of pharmaceutically acceptable co-solvents or surfactants. However, their compatibility with your specific experimental system must be validated.
-
-
Formulation for In Vivo Studies:
-
For animal studies, a common formulation is a suspension or emulsion. A reported formulation for this compound is a mixture of 10% DMSO and 90% corn oil.[4]
-
Quantitative Solubility Data for this compound
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | 15 mg/mL (~32 mM) | [1][2] |
| DMSO | Soluble to 50 mM | [4][5] |
| DMF | 25 mg/mL (~53.6 mM) | [1][2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL (~0.64 mM) | [1][2] |
| Ethanol | 0.1 mg/mL (~0.21 mM) | [1][2] |
Note: The molarity is calculated based on a molecular weight of 466.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation when preparing this compound for cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner. For example, to achieve a 10 µM final concentration, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 into your final culture volume.
-
When diluting, add the this compound solution slowly to the medium while gently mixing.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Protocol 2: Solubility Assessment in Aqueous Buffer (Shake-Flask Method)
This method can be used to determine the approximate solubility of this compound in a specific aqueous buffer.
-
Preparation:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubilization.
References
potential off-target effects of WWL113 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the WWL113 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
This compound is a selective, orally active inhibitor of carboxylesterase 3 (Ces3) and Ces1f in mice, with IC50 values of 120 nM and 100 nM, respectively.[1][2][3] It also inhibits the human ortholog, hCES1, with an IC50 of approximately 50 nM.[4][5] These enzymes are endoplasmic reticulum glycoproteins involved in adipocyte lipolysis.[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of α/β-hydrolase domain containing 6 (ABHD6).[1] This inhibition is observed at a concentration of 10 µM.[1] Therefore, it is crucial to consider this off-target activity when designing experiments and interpreting data, especially at higher concentrations of the inhibitor.
Q3: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[4] For in vivo studies, a common vehicle is 10% DMSO in 90% corn oil.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally active and has been used in animal models.[1] For example, a dosage of 30 mg/kg, administered orally once a day, has been shown to ameliorate features of metabolic syndrome in db/db mice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected in vitro results | Off-target effects: At higher concentrations, this compound can inhibit ABHD6, which may lead to confounding results.[1][6] | 1. Titrate the inhibitor: Determine the lowest effective concentration of this compound that inhibits Ces3/hCES1 without significantly affecting ABHD6. 2. Use a control inhibitor: Employ an ABHD6-specific inhibitor, such as WWL70, as a control to distinguish between Ces3/hCES1 and ABHD6-mediated effects.[6][7] 3. Perform activity-based protein profiling (ABPP): This technique can help confirm the engagement of this compound with its intended target and identify other potential off-target interactions in your experimental system.[6][8] |
| Poor solubility of this compound | Improper solvent or preparation: this compound may precipitate if not dissolved correctly, especially for in vivo formulations. | 1. Follow recommended solvent guidelines: For in vivo use, a 10% DMSO and 90% corn oil mixture is suggested.[1] 2. Aid dissolution: If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[1] 3. Prepare fresh solutions: For in vivo experiments, it is best to prepare the working solution on the day of the experiment.[1] |
| Difficulty interpreting effects on prostaglandin (B15479496) metabolism | Complex biological interactions: this compound can have a partial inhibitory effect on the buildup of prostaglandin E2 (PGE2).[1] This is due to the role of carboxylesterases in the hydrolysis of prostaglandin-glyceryl esters (PG-G).[6][7] | 1. Measure prostaglandin levels directly: Use methods like LC-MS/MS to quantify the levels of PGE2 and other relevant prostaglandins (B1171923) in your experimental system.[6] 2. Consider the broader pathway: The inhibition of CES1 by this compound can prevent the breakdown of PG-Gs, which can have their own biological activities distinct from their hydrolysis products.[6][7] |
| Variability in in vivo efficacy | Animal model differences: The metabolic state and genetic background of the animal model can influence the outcomes of this compound treatment. | 1. Use appropriate controls: Include vehicle-treated control groups in all in vivo experiments. 2. Monitor relevant biomarkers: Track metabolic parameters such as non-esterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose to assess the biological response to this compound.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| Ces3 | Mouse | 120 nM | [1][2][3] |
| Ces1f | Mouse | 100 nM | [1][2][3] |
| hCES1 | Human | ~50 nM | [4][5] |
| ABHD6 | Mouse | Inhibited at 10 µM | [1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of this compound for its target serine hydrolases within a complex proteome.
-
Proteome Preparation: Prepare cell lysates or tissue homogenates from your experimental system.
-
Inhibitor Incubation: Pre-incubate the proteomes with varying concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-TAMRA, to the samples and incubate for a designated time.
-
SDS-PAGE and Imaging: Separate the labeled proteins by SDS-PAGE and visualize the probe-labeled enzymes using a fluorescence scanner.
-
Analysis: Inhibition of a specific serine hydrolase will be observed as a decrease in the fluorescence intensity of the corresponding band in the this compound-treated samples compared to the vehicle control.
In Situ Carboxylesterase Activity Assay
This protocol measures the carboxylesterase activity in living cells treated with this compound.
-
Cell Culture: Plate cells (e.g., THP-1 monocytes) in a suitable microplate.
-
Inhibitor Treatment: Pre-incubate the intact cells with varying concentrations of this compound (or vehicle) for 30 minutes at 37°C in PBS.
-
Substrate Addition: Add the carboxylesterase substrate p-nitrophenyl valerate (B167501) (pNPV) to each well.
-
Kinetic Measurement: Immediately measure the hydrolysis of pNPV by monitoring the absorbance at 405 nm over time in a plate reader.
-
Data Analysis: Calculate the rate of hydrolysis to determine the in situ carboxylesterase activity and the inhibitory effect of this compound.[9]
Visualizations
Caption: Signaling pathway showing the on- and off-target effects of this compound.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting WWL113 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WWL113. The information is designed to address specific issues that may arise during experimentation and to clarify unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of carboxylesterase 3 (Ces3, also known as Ces1d) and Ces1f in mice, and the human ortholog, carboxylesterase 1 (CES1).[1][2][3] It acts as a mechanism-based inactivator by covalently binding to the catalytic serine residue within the active site of these enzymes.[4][5][6]
Q2: I am observing an effect that doesn't seem to be mediated by CES1 inhibition. What could be the cause?
A2: While this compound is highly selective for CES1/Ces3, it has been shown to inhibit other serine hydrolases at higher concentrations. One known off-target is α/β-hydrolase domain containing 6 (ABHD6).[1][4] Inhibition of ABHD6 can influence inflammatory responses, particularly affecting interleukin-6 (IL-6) expression.[4] To confirm if your observed effect is due to an off-target, consider using a lower concentration of this compound or a structurally related negative control probe like WWL113U, which is inactive against the primary target.[2]
Q3: My in vivo experiment with this compound did not show the expected metabolic improvements. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy in vivo:
-
Compound Stability and Solubility: this compound working solutions for in vivo experiments should be prepared fresh daily.[1] If precipitation or phase separation occurs during preparation, heating and/or sonication may be necessary to ensure complete dissolution.[1] For oral administration, a common vehicle is 10% DMSO in 90% corn oil.[1]
-
Dosing and Administration: Ensure the correct dosage and administration route are being used. A previously successful regimen for ameliorating metabolic syndrome in db/db mice was 30 mg/kg, administered orally once a day for three weeks.[1]
-
Animal Model: The metabolic phenotype of your animal model is crucial. The effects of this compound have been documented in db/db mice and mice with diet-induced obesity.[3]
-
Storage of Stock Solutions: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[1]
Q4: I am seeing contradictory effects on inflammation in my cell-based assay. Is this expected?
A4: Yes, the effect of this compound on inflammation can be context-dependent, particularly concerning the metabolism of prostaglandin (B15479496) glyceryl esters (PG-Gs). This compound inhibits the hydrolysis of these lipids.
-
In the case of prostaglandin D2-glyceryl ester (PGD2-G), which is anti-inflammatory, inhibiting its breakdown with this compound can potentiate its anti-inflammatory effects.[4][5]
-
Conversely, prostaglandin E2-glyceryl ester (PGE2-G) can be pro-inflammatory upon hydrolysis to PGE2. By preventing this hydrolysis, this compound can attenuate the pro-inflammatory effects of PGE2-G.[4][5] The overall inflammatory outcome will depend on the relative abundance of these and other bioactive lipids in your specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low activity of this compound in vitro | Improper storage of the compound. | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in media. | |
| Inactive batch of the compound. | Verify the activity of the compound using a positive control assay, such as measuring the inhibition of recombinant CES1 activity. | |
| High variability between replicate experiments | Inconsistent preparation of this compound working solutions. | Prepare fresh working solutions for each experiment and ensure thorough mixing.[1] |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell density at the time of treatment. | |
| Unexpected adipogenic effects | This compound has been shown to promote adipocyte formation and lipid storage in 10T1/2 cells.[2] | This is a known on-target effect related to the inhibition of Ces3. Use the inactive analog WWL113U as a negative control to confirm the effect is target-specific.[2] |
| Cell toxicity observed at high concentrations | Off-target effects or solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line/System | Reference |
| Mouse Ces3 | 120 nM | Recombinant Enzyme | [1] |
| Mouse Ces1f | 100 nM | Recombinant Enzyme | [1] |
| Human CES1 | ~50 nM | Recombinant Enzyme | [3] |
| Mouse recombinant Ces1, Ces1c, and ABHD6 | Inhibited at 10 µM | Recombinant Enzymes | [1] |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Treatment | Outcome | Reference |
| Metabolic Syndrome | 30 mg/kg, oral, daily for 3 weeks | Corrected multiple features of metabolic syndrome. | [1] |
| Nonesterified fatty acids | 30 mg/kg, oral, daily for 3 weeks | Lowered levels. | [1] |
| Triglycerides | 30 mg/kg, oral, daily for 3 weeks | Lowered levels. | [1] |
| Total Cholesterol | 30 mg/kg, oral, daily for 3 weeks | Lowered levels. | [1] |
| Fasted Glucose | 30 mg/kg, oral, daily for 3 weeks | Lowered levels. | [1] |
| Glucose Tolerance | 30 mg/kg, oral, daily for 3 weeks | Enhanced. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CES1 Activity
This protocol is adapted from studies assessing CES1 inhibition in intact cells.[4][7]
-
Cell Culture: Culture THP-1 monocytes or other appropriate cell lines to the desired density.
-
Inhibitor Pre-incubation: Pre-incubate intact cells (e.g., 10^5 cells/well) with varying concentrations of this compound (e.g., 0.001-10 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
Substrate Addition: Add a suitable carboxylesterase substrate, such as p-nitrophenyl valerate (B167501) (pNPV).
-
Activity Measurement: Monitor the hydrolysis of the substrate by measuring the absorbance at 405 nm in a plate reader for a defined period (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of hydrolysis for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Administration of this compound for Metabolic Studies
This protocol is based on a study in db/db mice.[1]
-
Animal Model: Use eight-week-old db/db mice or another suitable model of obesity and diabetes.
-
Formulation Preparation: Prepare a fresh daily formulation of this compound in a vehicle of 10% DMSO and 90% Corn Oil. To prepare a 1 mL working solution for a 30 mg/kg dose in a 25g mouse (0.75 mg dose), a 7.5 mg/mL stock in DMSO could be diluted 1:10 in corn oil. Ensure the solution is clear; use heat or sonication if necessary.
-
Administration: Administer this compound orally at a dosage of 30 mg/kg once daily for the duration of the study (e.g., 3 weeks).
-
Monitoring: Monitor body weight, food intake, and other relevant parameters regularly.
-
Outcome Assessment: At the end of the treatment period, perform metabolic assessments such as glucose tolerance tests and measure plasma levels of nonesterified free fatty acids, triglycerides, total cholesterol, and fasted glucose.
Visualizations
Caption: this compound inhibits CES1, altering prostaglandin glyceryl ester metabolism.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Biochemicals - CAT N°: 16181 [bertin-bioreagent.com]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
selecting appropriate negative controls for WWL113 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WWL113 in their experiments.
Troubleshooting Guide
Question: My this compound treatment shows a different phenotype than expected. How can I be sure the observed effect is due to the inhibition of its intended targets?
Answer: To confirm that the observed phenotype is a direct result of this compound's on-target activity, it is crucial to use appropriate negative controls. An ideal negative control is a compound that is structurally similar to the active compound but does not inhibit the intended target. For this compound, the recommended negative control is WWL113U .
WWL113U is a urea (B33335) analog of this compound and is impaired in its capacity to inhibit serine hydrolases.[1][2] Studies have shown that while this compound promotes adipocyte formation and lipid storage, WWL113U has no such effect.[1] Furthermore, competitive activity-based protein profiling (ABPP) has demonstrated that this compound selectively targets a ~60-kDa serine hydrolase activity, whereas WWL113U shows no inhibition.[1]
If the phenotype is still observed with WWL113U, it may indicate off-target effects of the compound scaffold or experimental artifacts. In such cases, consider using structurally unrelated inhibitors of the same target or genetic knockdown/knockout models to validate the phenotype.
Question: I am observing variability in the inhibitory effect of this compound in my cellular assays. What could be the cause?
Answer: Variability in the inhibitory effect of this compound can arise from several factors:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to inconsistent effective concentrations. It is soluble in DMSO.[3]
-
Cell Health and Density: The metabolic state and density of your cells can influence the expression and activity of the target enzymes (Ces3/CES1). Ensure consistent cell culture conditions across experiments.
-
Assay Conditions: Factors such as incubation time, temperature, and substrate concentration can all affect the apparent inhibitory activity of this compound. Optimize and standardize these parameters for your specific assay.
-
Off-target Engagement: At higher concentrations, this compound may inhibit other serine hydrolases, such as ABHD6.[4][5] This could lead to confounding effects. It is recommended to use the lowest effective concentration of this compound and to confirm target engagement with techniques like competitive ABPP.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a selective, orally active inhibitor of the carboxylesterases Ces3 (the mouse ortholog of human CES1) and Ces1f.[3][4] These enzymes are serine hydrolases involved in the hydrolysis of triglycerides and other esters, playing a key role in lipid metabolism.[6][7]
2. What is the recommended negative control for this compound?
The recommended negative control for this compound is its urea analog, WWL113U .[1][2] WWL113U is structurally similar to this compound but lacks the carbamate (B1207046) moiety, rendering it inactive against serine hydrolases.[1] Another potential negative control strategy could involve using WWL228 , which is an inactive structural analog of a related Ces3 inhibitor, WWL229.
3. What are the known off-targets of this compound?
While this compound is highly selective for Ces3 and Ces1f, it has been shown to inhibit another serine hydrolase, ABHD6 , although with lower potency.[4][5] Researchers should be mindful of this potential off-target effect, especially when using higher concentrations of this compound.
4. How can I confirm that this compound is engaging its target in my experimental system?
Competitive Activity-Based Protein Profiling (ABPP) is a powerful technique to verify target engagement. This method uses a broad-spectrum probe that labels active serine hydrolases. Pre-incubation with this compound will block the probe from binding to its targets (Ces3/Ces1f), resulting in a decreased signal for these enzymes, thus confirming engagement.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Notes |
| This compound | Ces3 (mouse) | ~100 | Also known as Ces1d.[3][5] |
| This compound | Ces1f (mouse) | ~100 | [3][4] |
| This compound | hCES1 (human) | ~50 | Human ortholog of mouse Ces3.[3] |
| This compound | ABHD6 | - | Known off-target, but specific IC50 values are not consistently reported. Inhibition is less potent than for Ces3/Ces1f.[4][5] |
| WWL113U | Serine Hydrolases | No significant inhibition | Recommended negative control.[1][2] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from established ABPP methods.[8]
Objective: To verify the target engagement and selectivity of this compound in a cellular or tissue lysate.
Materials:
-
Cells or tissue expressing the target carboxylesterases.
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
This compound and negative control (WWL113U).
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine).
-
SDS-PAGE gels and fluorescence gel scanner.
Procedure:
-
Lysate Preparation: Harvest cells or tissue and lyse in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome). Determine protein concentration.
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Add this compound or WWL113U at desired concentrations (e.g., a concentration range from 10 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rhodamine at a final concentration of 1 µM) to each tube. Incubate for 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner. A decrease in the fluorescence signal of a protein band in the this compound-treated sample compared to the vehicle and negative control indicates that the protein is a target of this compound.
Adipocyte Lipolysis Assay
This protocol is based on methods for measuring glycerol (B35011) and free fatty acid release from adipocytes.[9][10]
Objective: To measure the effect of this compound on basal and stimulated lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells).
-
Assay buffer (e.g., DMEM with 2% fatty acid-free BSA).
-
This compound and negative control (WWL113U).
-
Lipolysis-stimulating agent (e.g., isoproterenol).
-
Glycerol and Free Fatty Acid detection kits.
Procedure:
-
Cell Preparation: Differentiate adipocytes in a multi-well plate. On the day of the assay, wash the cells with PBS.
-
Inhibitor Treatment: Add assay buffer containing this compound, WWL113U, or vehicle to the cells. Incubate for a predetermined time (e.g., 1-2 hours).
-
Lipolysis Stimulation: To measure stimulated lipolysis, add a stimulating agent like isoproterenol (B85558) to the appropriate wells. For basal lipolysis, add vehicle. Incubate for 1-3 hours.
-
Sample Collection: Collect the assay medium from each well.
-
Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: Normalize the amount of glycerol/free fatty acid released to the total protein or DNA content in each well. Compare the effects of this compound to the vehicle and negative control.
Visualizations
Caption: Workflow for confirming this compound target engagement using competitive ABPP.
Caption: this compound inhibits Ces3/CES1, blocking lipolysis and reducing FFA release.
Caption: Logic for using a negative control to validate this compound-induced phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 10. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WWL113 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WWL113 for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is cell-type and application-dependent. Based on published data, a good starting point for in vitro experiments is between 100 nM and 1 µM.[1] For instance, this compound has IC50 values of approximately 120 nM and 100 nM for mouse Ces3 and Ces1f, respectively, and around 50 nM for the human ortholog, hCES1.[1][2] A concentration of 1 µM has been shown to significantly increase UCP1 protein expression in brown adipocytes.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: I am observing high levels of cytotoxicity in my experiments. What could be the cause?
A2: High cytotoxicity can result from several factors. Firstly, the concentration of this compound might be too high for your specific cell type. It is crucial to determine the cytotoxic profile of this compound in your experimental system by performing a cell viability assay (e.g., MTT or CellTiter-Glo®). Secondly, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1][2] Ensure that the final concentration of the solvent in your culture medium is at a non-toxic level (usually below 0.5%).
Q3: I am not observing the expected biological effect. What are some potential reasons?
A3: If you are not seeing the desired effect, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low. Refer to the dose-response curve you generated to ensure you are using a concentration that should elicit a response.
-
Target Expression: Confirm that your cell line expresses the target enzymes, Ces3/CES1.[2][3] You can verify this through techniques like Western blotting or qPCR.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.[1] Ensure the compound has been stored correctly at -20°C or -80°C and handle it as recommended by the supplier.[1]
-
Experimental Endpoint: The chosen readout may not be sensitive enough or may not be the most relevant for the expected biological activity. Consider exploring alternative or downstream markers of target engagement.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a crystalline solid that is soluble in DMSO and DMF.[2] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing your working solution, dilute the stock solution in your cell culture medium.
Q5: Are there any known off-target effects of this compound?
A5: this compound is a selective inhibitor of Ces3 and Ces1f.[1][4] However, at higher concentrations (around 10 µM), it has been shown to inhibit other serine hydrolases such as ABHD6.[1][4] If you are using concentrations in the higher micromolar range, it is important to consider potential off-target effects. You can investigate this by using a structurally unrelated inhibitor of the same target or by using genetic knockdown/knockout models to validate your findings.
Quantitative Data Summary
| Parameter | Value | Species | Target | Reference |
| IC50 | 120 nM | Mouse | Ces3 | [1] |
| IC50 | 100 nM | Mouse | Ces1f | [1][4] |
| IC50 | ~50 nM | Human | hCES1 | [2] |
| Effective Concentration | 1 µM | Mouse | Brown Adipocytes (UCP1 expression) | [1] |
| Concentration Range | 0.15 - 10 µM | Human | Monocyte-Derived Dendritic Cells | [5] |
| In Vivo Dosage | 30 mg/kg (oral) | Mouse | Metabolic Syndrome Model | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The concentration range should span from nanomolar to high micromolar to capture the full dose-response curve. Also, include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Western Blot for Target Engagement (UCP1 Expression)
This protocol provides a general method to assess the downstream effects of this compound on protein expression.
-
Cell Treatment: Treat your cells (e.g., brown adipocytes) with the optimized, non-toxic concentration of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., UCP1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
Visualizations
Caption: this compound inhibits CES1/Ces3, leading to reduced lipolysis and altered lipid metabolism.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
Technical Support Center: Addressing WWL113 Batch-to-Batch Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f. Consistent compound performance is critical for reproducible experimental results.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to common problems encountered due to this compound batch-to-batch variability.
Question: My experiments are yielding inconsistent biological activity (e.g., IC50 values) with a new batch of this compound. What should I do?
Answer: Inconsistent results are a primary indicator of batch-to-batch variability. A systematic approach is crucial to identify the root cause.
Initial Troubleshooting Steps:
-
Verify Compound Identity and Purity: Confirm that the new batch is indeed this compound and meets the required purity specifications. Impurities or degradation products can significantly alter experimental outcomes.[1][2][3]
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with that of the previous batch. Look for any disclosed differences in purity, impurity profiles, and other specified parameters.[2]
-
Check Compound Stability and Storage: Ensure the compound has been stored correctly according to the manufacturer's recommendations (e.g., -20°C or -80°C for stock solutions) and has not degraded.[2][4] Improper storage can lead to the formation of inactive or interfering byproducts.
-
Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as reagent concentrations, incubation times, and cell passage numbers, are consistent with previous experiments.[2][5]
-
Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a difference in the potency of the new batch.[2]
Question: I am observing a different or unexpected phenotype in my cell-based assays with a new batch of this compound. What could be the cause?
Answer: An unexpected phenotype can arise from impurities with off-target effects or a difference in the effective concentration of the active compound.
Troubleshooting Steps:
-
Comprehensive Purity Analysis: Conduct in-house analytical tests to verify the purity of the new batch. Techniques like HPLC/UPLC can reveal the presence of impurities not detected by simpler methods.[3]
-
Identity Confirmation: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure of the compound in the new batch.[][7]
-
Solubility Check: Variations in the physical form (e.g., amorphous vs. crystalline) between batches can affect solubility.[3] Ensure the compound is fully dissolved before use. Gentle warming or sonication may help, but be cautious of potential degradation.[3]
Question: My in vivo experiments show a significant difference in efficacy and/or toxicity with a new batch of this compound. How can I troubleshoot this?
Answer: In vivo experiments are highly sensitive to variations in compound quality. Differences in efficacy or toxicity between batches can have serious implications.[2]
Troubleshooting Steps:
-
Stringent Quality Control: Prioritize the use of highly pure (>98%) and well-characterized batches of this compound for in vivo studies.[8]
-
Formulation Consistency: Ensure the formulation and vehicle used for administration are identical across all experiments.
-
Pharmacokinetic (PK) Profiling: If significant discrepancies persist, consider a preliminary PK study to compare the absorption, distribution, metabolism, and excretion of the different batches.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in research compounds like this compound?
A1: Batch-to-batch variability can arise from several factors during synthesis and purification, including:
-
Slight differences in reaction conditions (e.g., temperature, reaction time).[1][8][9]
-
Instability of the compound , leading to degradation over time.[2]
-
Presence of polymorphs , which are different crystalline forms of the same compound that can have different physical properties.[10]
Q2: How can I minimize the impact of batch-to-batch variability on my research?
A2:
-
Purchase from a reputable supplier that provides a detailed Certificate of Analysis for each batch.[11]
-
Perform in-house quality control on new batches before starting critical experiments.
-
If possible, purchase a single, large batch of the compound to be used for an entire series of related experiments.
-
Aliquot stock solutions to minimize freeze-thaw cycles.[5]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and orally active inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f).[4][12] It forms a covalent bond with the catalytic serine residue in these enzymes, leading to their inactivation.[13][14] These enzymes are involved in adipocyte lipolysis and the metabolism of certain inflammatory mediators like prostaglandins.[4][13][14]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 120 nM | Ces3 | [4] |
| IC50 | 100 nM | Ces1f | [4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a new batch of this compound and to compare its impurity profile with a reference batch.
Methodology:
-
Standard Preparation: Prepare a stock solution of a previously validated, high-purity batch of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the new batch of this compound at the same concentration in the same solvent.
-
HPLC Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[2]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the new batch of this compound in a suitable solvent (e.g., methanol).[2]
-
MS Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode.[2]
-
Data Analysis:
-
Determine the mass of the molecular ion ([M+H]+).
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound.
-
Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the new batch of this compound.
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the new this compound batch in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Compare the chemical shifts, splitting patterns, and integration of the peaks in the acquired spectrum with the known ¹H NMR spectrum of this compound.
-
The data should be consistent with the expected structure.
-
Visualizations
Caption: A flowchart for troubleshooting batch-to-batch variability of this compound.
Caption: The inhibitory action of this compound on Ces3/Ces1f and its downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. Identity and purity test of a substance in a laboratory - Analytice [analytice.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of WWL113
Welcome to the technical support center for WWL113. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the serine hydrolases carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), with IC50 values of approximately 120 nM and 100 nM, respectively.[1][2] It also shows inhibitory activity against alpha/beta-hydrolase domain containing 6 (ABHD6).[2][3][4] These enzymes are involved in lipid metabolism, and by inhibiting them, this compound can modulate lipid storage in adipocytes.[2][3][4] In preclinical models, such as in obese-diabetic db/db mice, oral administration of this compound has been shown to improve multiple features of metabolic syndrome.[1]
Q2: The literature describes this compound as "orally active," yet my in vivo experiments show limited efficacy after oral administration. Why might this be?
The term "orally active" indicates that the compound elicits a pharmacological response when administered orally. However, it does not quantify the extent of absorption. A compound can be orally active but still have low or variable oral bioavailability. Poor oral bioavailability can stem from several factors, including low aqueous solubility, poor permeability across the intestinal epithelium, and first-pass metabolism in the gut wall or liver. For this compound, its chemical structure suggests it is a lipophilic molecule, which often correlates with poor aqueous solubility, a common reason for low oral bioavailability.
Q3: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing strategies to enhance its oral bioavailability. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₂O₄ | [3] |
| Molecular Weight | 466.53 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble to 50 mM in DMSO | [3] |
| DMF: 25 mg/ml | ||
| DMSO: 15 mg/ml | ||
| DMF:PBS (pH 7.2) (1:2): 0.3 mg/ml | ||
| Ethanol: 0.1 mg/ml |
Q4: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications: These approaches aim to increase the surface area of the drug, thereby improving its dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio.
-
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix in a solid state.
-
Amorphous Solid Dispersions: The drug is in a high-energy amorphous state, which has higher solubility than the crystalline form.
-
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the gastrointestinal tract and enhance absorption via the lymphatic pathway.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.
-
-
Complexation:
-
Cyclodextrin (B1172386) Complexes: The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, increasing its apparent solubility.
-
A comparison of these strategies is provided in the table below.
| Strategy | Advantages | Disadvantages |
| Particle Size Reduction (Nanosuspensions) | Increases surface area, enhances dissolution rate. | Can be prone to particle aggregation; specialized equipment required. |
| Amorphous Solid Dispersions | Significantly increases apparent solubility and dissolution. | Physically unstable and may recrystallize over time; potential for drug-polymer interactions. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Enhances solubility and permeability; protects the drug from degradation. | High surfactant content may cause gastrointestinal irritation; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Increases aqueous solubility and stability. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with orally administered this compound.
Issue 1: High variability in pharmacological response between animals.
-
Possible Cause: Inconsistent absorption due to poor solubility and dissolution. The physical form of the administered compound may differ between doses if not properly controlled.
-
Troubleshooting Steps:
-
Ensure a Homogeneous Formulation: If administering a suspension, ensure it is uniformly dispersed before and during administration to each animal. Use of a vehicle with appropriate viscosity can help maintain suspension stability.
-
Consider a Solubilizing Formulation: Employ one of the bioavailability enhancement strategies mentioned above, such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion, to improve the consistency of drug solubilization in the gastrointestinal tract.
-
Control for Food Effects: The presence of food in the stomach can significantly alter the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule of the animals in your study.
-
Issue 2: Lack of a dose-dependent pharmacological response.
-
Possible Cause: Saturation of absorption. At higher doses, the dissolution of this compound may be the rate-limiting step, preventing a proportional increase in absorbed drug.
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: Implement particle size reduction techniques (micronization or nanosizing) to increase the surface area for dissolution.
-
Improve Solubility: Formulate this compound as an amorphous solid dispersion or a SEDDS to increase its concentration in a dissolved state in the gut.
-
Conduct a Pharmacokinetic Study: If possible, measure the plasma concentrations of this compound at different dose levels to confirm if absorption is saturated.
-
Issue 3: The observed in vivo efficacy is significantly lower than predicted from in vitro potency.
-
Possible Cause: Poor oral bioavailability is the most likely reason. A significant portion of the administered dose may not be reaching the systemic circulation.
-
Troubleshooting Steps:
-
Select an Appropriate Formulation Strategy: Based on the physicochemical properties of this compound, a lipid-based formulation like a SEDDS is a promising approach due to its lipophilicity. An amorphous solid dispersion is also a strong candidate.
-
Perform a Pilot Formulation Screen: Prepare small batches of different formulations (e.g., nanosuspension, solid dispersion, SEDDS) and evaluate their in vitro dissolution performance.
-
Conduct a Comparative Pharmacokinetic Study: Administer the most promising formulations to a small group of animals and measure the resulting plasma concentration-time profiles to determine which formulation provides the greatest improvement in bioavailability.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.
-
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl Methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill
-
-
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and an equal volume of milling media to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). Optimize milling time based on particle size analysis.
-
Periodically stop the milling process to check the particle size using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size (e.g., < 200 nm) is achieved, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound in a hydrophilic polymer to enhance its solubility and dissolution.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in which both this compound and the polymer are soluble.
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in the organic solvent to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
-
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To create a lipid-based formulation that forms a micro- or nano-emulsion upon contact with gastrointestinal fluids, enhancing the solubilization and absorption of this compound.
-
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Cosolvent (e.g., Transcutol® HP, PEG 400)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosolvents to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/cosolvent with water and observing the formation of emulsions.
-
Select a formulation from the self-emulsifying region (e.g., 30% oil, 40% surfactant, 30% cosolvent).
-
Dissolve this compound in the selected mixture of oil, surfactant, and cosolvent with gentle heating and stirring until a clear solution is obtained.
-
Characterize the SEDDS formulation by assessing its self-emulsification time, droplet size distribution upon dilution, and robustness to dilution.
-
Visualizations
References
Navigating the Nuances of WWL113: A Technical Support Resource
Welcome to the technical support center for researchers utilizing the serine hydrolase inhibitor, WWL113. This guide is designed to help you interpret potentially conflicting data and troubleshoot common issues encountered during experimentation. Our aim is to provide clarity and empower you to obtain robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing conflicting pro- and anti-inflammatory effects with this compound in my experiments. Is this expected?
A1: Yes, the inflammatory effects of this compound can appear contradictory and are highly context-dependent, particularly concerning prostaglandin (B15479496) E2 (PGE2) signaling. While one study notes a partial inhibitory effect on the buildup of PGE2, a more detailed investigation reveals a more complex interaction.[1] this compound can prevent the pro-inflammatory effects of PGE2-glyceryl ester (PGE2-G) by blocking its conversion to the more active PGE2.[2] However, in the presence of exogenous PGE2, this compound can actually enhance its pro-inflammatory actions.[2] Therefore, the observed effect in your system will depend on the relative contributions of PGE2-G hydrolysis versus direct PGE2 signaling.
Q2: What is the reported efficacy of this compound in different disease models? My results in a cancer model differ from what's published for metabolic disease.
A2: this compound has demonstrated varied efficacy across different therapeutic areas, which is a critical consideration for experimental design and data interpretation. In preclinical models of metabolic syndrome, daily oral administration of this compound has been shown to significantly improve multiple metabolic parameters in db/db mice.[1][3] Conversely, in the context of colorectal carcinoma, inhibition of Carboxylesterase 1 (CES1), for which this compound is an inhibitor, has been associated with reduced tumor growth in a mouse allograft model. It is plausible that the role of CES enzymes and the downstream effects of their inhibition differ between metabolic and oncogenic signaling pathways.
Q3: I'm concerned about off-target effects. How selective is this compound?
A3: this compound is a selective inhibitor of Carboxylesterase 3 (Ces3) and Carboxylesterase 1f (Ces1f), with reported IC50 values in the nanomolar range.[1] However, at higher concentrations (e.g., 10 µM), it has been shown to inhibit other serine hydrolases, including Ces1, Ces1c, and ABHD6.[1] Competitive activity-based protein profiling has confirmed Ces3 and Ces1f as the primary targets, although a reduction in ABHD6 activity was also noted.[4] It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects confounding your results.
Q4: I am planning an in vivo study. What are the recommended administration protocols for this compound?
A4: Different administration routes and vehicles have been reported in the literature, and the optimal choice may depend on your specific experimental model and objectives. For metabolic studies in db/db mice, a successful regimen has been 30 mg/kg administered orally once a day for three weeks, using a vehicle of 10% DMSO and 90% Corn Oil.[1] In other studies, an intraperitoneal (i.p.) injection of 30 mg/kg has been used. The choice of administration route can significantly impact the pharmacokinetics and bioavailability of the compound, potentially leading to different outcomes.
Troubleshooting Guides
Issue: Inconsistent Inflammatory Response
| Potential Cause | Troubleshooting Steps |
| Dominant PGE2 Signaling Pathway | 1. Measure the baseline levels of both PGE2 and PGE2-G in your experimental system. 2. If direct PGE2 signaling is high, consider that this compound may potentiate its effects. 3. If PGE2-G hydrolysis is the primary source of PGE2, this compound is expected to have an anti-inflammatory effect. |
| Cell Type Specificity | The expression and activity of Ces enzymes and PGE2 receptors can vary significantly between cell types. Confirm the expression profile of relevant targets in your specific cell model. |
| Reagent Quality | Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation and loss of activity. |
Issue: Discrepancy in Efficacy Between Disease Models
| Potential Cause | Troubleshooting Steps |
| Different Underlying Mechanisms | The role of Ces enzymes may be fundamentally different in metabolic regulation versus tumor progression. Investigate the specific downstream pathways affected by this compound in your model. |
| Model System Differences | The genetic background and specific characteristics of your animal or cell model can influence the response to this compound. Compare your model with those reported in the literature. |
| Endpoint Measurement | Ensure that the endpoints you are measuring are appropriate for the disease model and are consistent with published studies. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Model | Reference |
| IC50 | 120 nM | Ces3 | [1] |
| IC50 | 100 nM | Ces1f | [1] |
| Inhibition | At 10 µM | Ces1, Ces1c, ABHD6 | [1] |
| In Vivo Dosage (Oral) | 30 mg/kg/day | db/db mice | [1] |
| In Vivo Dosage (i.p.) | 30 mg/kg | Mice |
Experimental Protocols
In Vivo Administration (Oral for Metabolic Studies) [1]
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock solution in corn oil to achieve a final concentration where the desired dose (e.g., 30 mg/kg) is delivered in a suitable volume for oral gavage. The final vehicle composition should be 10% DMSO and 90% Corn Oil.
-
It is recommended to prepare the working solution fresh daily.
-
-
Animal Model:
-
Eight-week-old db/db mice are a commonly used model for metabolic studies.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control orally once a day for the duration of the study (e.g., 3 weeks).
-
-
Monitoring:
-
Monitor metabolic parameters such as nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose levels.
-
Perform glucose tolerance tests as required.
-
Visualizing this compound's Mechanism of Action
To aid in understanding the complex signaling pathways influenced by this compound, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to WWL113 and Other Carboxylesterase 1 (CES1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carboxylesterase 1 (CES1) inhibitor WWL113 with other known inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies in metabolism, inflammation, and drug development.
Introduction to CES1 and its Inhibition
Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase superfamily, predominantly expressed in the liver, adipose tissue, and macrophages. It plays a crucial role in the metabolism of a wide range of endogenous lipids, including triglycerides and cholesteryl esters, as well as xenobiotics such as prodrugs and narcotics. Given its significant role in metabolic and inflammatory pathways, CES1 has emerged as a promising therapeutic target for conditions like obesity, type 2 diabetes, and atherosclerosis. The development of potent and selective CES1 inhibitors is therefore of great interest to the research community.
Quantitative Comparison of CES1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other selected compounds against CES1. It is important to note that experimental conditions, such as the enzyme source (human, mouse) and substrate used, can influence the IC50 values.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound | Mouse Ces3, Mouse Ces1f (human CES1 orthologs) | 120, 100[1] | Selective and orally active. Also inhibits ABHD6.[2] |
| WWL229 | Mouse Ces3 | 1940[3] | Selective for Ces3. |
| Chlorpyrifos (B1668852) Oxon (CPO) | Human CES1 | Potent (nM range)[4] | Organophosphate, active metabolite of chlorpyrifos.[5] Potency ranked higher than this compound.[6][7] |
| Paraoxon (B1678428) | Human CES1 | Potent (nM range)[4] | Organophosphate, active metabolite of parathion.[8] |
| Orlistat (B1677487) | Human CES1 | > 100,000 | Potent inhibitor of CES2 and gastrointestinal lipases, but a very weak inhibitor of CES1.[9][10] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data. Below are summaries of common methods used to assess CES1 inhibition.
CES1 Inhibition Assay (p-Nitrophenyl Valerate (B167501) Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against CES1.
-
Enzyme and Substrate Preparation: Recombinant human CES1 enzyme is diluted in a suitable buffer (e.g., Tris-HCl). The substrate, p-nitrophenyl valerate (p-NPV), is prepared in a solvent like ethanol.
-
Inhibitor Incubation: The CES1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPV substrate to the enzyme-inhibitor mixture.
-
Data Acquisition: The hydrolysis of p-NPV by CES1 produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The rate of p-nitrophenol production is monitored over time.
-
IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological samples.
-
Competitive Inhibition: Cell lysates or tissues are pre-incubated with the inhibitor of interest (e.g., this compound) at various concentrations.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) that covalently binds to the active site of serine hydrolases, such as a fluorophosphonate (FP) probe tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore), is added to the sample. The inhibitor will compete with the ABP for binding to the active site of its target enzyme(s).
-
Analysis:
-
Gel-Based ABPP: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry-Based ABPP: The probe-labeled proteins are enriched (e.g., using streptavidin beads for biotinylated probes), digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the target proteins.
-
-
Selectivity Profiling: By comparing the inhibition profile across multiple serine hydrolases, the selectivity of the inhibitor can be determined.[11][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CES1 and a typical experimental workflow for inhibitor analysis.
Caption: CES1 in Lipid Metabolism.
Caption: CES1 in Prostaglandin Metabolism.
Caption: ABPP Workflow for CES1 Inhibitors.
Conclusion
This compound is a potent and selective inhibitor of mouse CES1 orthologs, demonstrating efficacy in in vitro and in vivo models of metabolic disease. When compared to other known CES1 inhibitors, it shows greater potency than WWL229. Organophosphates like chlorpyrifos oxon and paraoxon are highly potent, non-selective inhibitors of CES1. In contrast, the widely used anti-obesity drug Orlistat is a very poor inhibitor of CES1, highlighting its selectivity for other lipases. The choice of inhibitor will depend on the specific research question, with this compound being a suitable tool for studies requiring selective CES1 inhibition. Researchers should carefully consider the experimental context, including the species and the desired selectivity profile, when selecting a CES1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WWL 113 | CAS 947669-86-5 | this compound | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylesterase-2 is a highly sensitive target of the antiobesity agent orlistat with profound implications in the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CARBOXYLESTERASE-2 IS A HIGHLY SENSITIVE TARGET OF THE ANTIOBESITY AGENT ORLISTAT WITH PROFOUND IMPLICATIONS IN THE ACTIVATION OF ANTICANCER PRODRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Cross-Reactivity Profile of WWL113 Against Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f, against other hydrolases. The information is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for understanding its selectivity.
Executive Summary
This compound is a potent and selective inhibitor of the mouse carboxylesterases Ces3 and Ces1f, with IC50 values of approximately 120 nM and 100 nM, respectively[1]. The human ortholog of Ces3, CES1, is also potently inhibited by this compound, with a reported IC50 value of around 50 nM[2]. While this compound demonstrates high selectivity for these primary targets, it also exhibits some off-target activity, most notably against α/β-hydrolase domain containing 6 (ABHD6). At higher concentrations (10 µM), it has been shown to inhibit mouse recombinant Ces1 and Ces1c[1]. This guide presents available quantitative data on its cross-reactivity, details the experimental protocols used to determine selectivity, and compares its profile to other relevant hydrolase inhibitors.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the inhibitory activity of this compound and other selected hydrolase inhibitors against their primary targets and key off-targets. This data is crucial for designing experiments and interpreting results where specific hydrolase inhibition is desired.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Key Off-Target(s) | IC50 (Off-Target) | Reference(s) |
| This compound | mCes3, mCes1f, hCES1 | ~120 nM, ~100 nM, ~50 nM | ABHD6, mCes1, mCes1c | Not specified, Inhibited at 10 µM | [1][2] |
| WWL70 | ABHD6 | ~70 nM | Not specified in detail | - | |
| JZL184 | MAGL | ~8 nM | FAAH | ~4 µM (>300-fold selectivity) | |
| Telmisartan | CES1 / CES2 | Potent inhibitor (specific IC50 varies) | AT1 Receptor | - |
Experimental Protocols
The primary method for determining the selectivity of hydrolase inhibitors like this compound is Competitive Activity-Based Protein Profiling (ABPP) . This technique allows for the assessment of an inhibitor's potency and selectivity against a large number of active hydrolases simultaneously within a complex proteome.
Principle of Competitive ABPP
Competitive ABPP involves the following key steps:
-
Proteome Incubation: A complex biological sample (e.g., cell lysate, tissue homogenate) is pre-incubated with the inhibitor of interest (e.g., this compound) at various concentrations.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture. This probe covalently binds to the active site of many hydrolases.
-
Competition: The inhibitor, if it binds to the active site of a particular hydrolase, will prevent the ABP from binding.
-
Analysis: The extent of ABP labeling is quantified. A reduction in the signal for a specific hydrolase in the presence of the inhibitor indicates that the inhibitor is active against that enzyme.
Detailed Gel-Based Competitive ABPP Protocol
This protocol provides a general framework for assessing inhibitor selectivity using a gel-based approach.
Materials:
-
Proteome lysate (e.g., mouse liver microsomes, cell lysate)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: In separate microcentrifuge tubes, add a fixed amount of proteome (e.g., 50 µg). Add the inhibitor (this compound) at a range of final concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine) to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.
-
Quenching and Denaturation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled hydrolases directly in the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to different hydrolases. A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
Caption: Workflow for competitive activity-based protein profiling.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is lipid metabolism, specifically the hydrolysis of triglycerides and other esters. By inhibiting Ces3/CES1, this compound prevents the breakdown of these lipids, which can have downstream effects on cellular energy homeostasis and signaling. The off-target inhibition of ABHD6, another serine hydrolase involved in lipid metabolism, may also contribute to the overall biological effects of this compound.
Caption: Simplified mechanism of this compound action.
Conclusion
This compound is a valuable research tool for studying the roles of carboxylesterases Ces3 and CES1 in various physiological and pathological processes. Its high potency and selectivity for these primary targets make it a superior choice over less specific inhibitors. However, researchers should be aware of its off-target activity against ABHD6 and, at higher concentrations, other carboxylesterases. The use of appropriate experimental controls and techniques like competitive ABPP is essential for accurately interpreting data generated using this compound. This guide provides the foundational information needed to effectively utilize this compound and to understand its cross-reactivity profile in the broader context of hydrolase inhibition.
References
Safety Operating Guide
Proper Disposal Procedures for WWL113: A Guide for Laboratory Professionals
Researchers and scientists handling WWL113 must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆N₂O₄ | Cayman Chemical[1] |
| Formula Weight | 466.5 g/mol | Cayman Chemical[1] |
| Purity | ≥98% | Cayman Chemical[1] |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Solubility in DMSO | 15 mg/mL | Cayman Chemical[1][2] |
| Solubility in DMF | 25 mg/mL | Cayman Chemical[1][2] |
| Solubility in Ethanol | 0.1 mg/mL | Cayman Chemical[1][2] |
| Storage Temperature | -20°C | Cayman Chemical[2] |
Safety Precautions and Handling
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any research chemical, it is crucial to follow standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use impermeable and resistant gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
General Hygiene:
-
Avoid inhalation, ingestion, and contact with eyes and skin.[2]
-
Wash hands thoroughly after handling.[2]
-
The usual precautionary measures for handling chemicals should be followed.
Disposal Procedures
While this compound is not classified as hazardous, it should not be disposed of in the general waste or down the drain. Proper chemical waste disposal procedures must be followed to minimize environmental impact and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Collect solutions of this compound in a designated, clearly labeled hazardous waste container for non-halogenated organic solvent waste. Ensure the container is compatible with the solvent used (e.g., DMSO, DMF, Ethanol).
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and volume.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers securely closed when not in use.
-
-
Collection and Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not mix this compound waste with other incompatible waste streams.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling WWL113
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of WWL113, a selective inhibitor of carboxylesterases Ces3 and Ces1f. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle this research chemical with caution, adhering to standard laboratory safety protocols to minimize any potential risks.[1] This document is intended to be a primary resource for ensuring the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving to disposal.
| Protection Type | Equipment | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or airborne particles of the solid compound. | Must meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the chemical. Due to a lack of specific testing, it is recommended to use impermeable and resistant gloves. | Check manufacturer's chemical resistance data. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential contamination. | Standard laboratory coat. |
| Respiratory Protection | Not generally required for handling the solid. Use in a well-ventilated area. | To be used if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure. | Follow standard laboratory safety guidelines. |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following procedural steps and diagrams outline the recommended operational and disposal plans.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
